molecular formula C7H10N2 B578091 1-(Cyclopropylmethyl)-1H-pyrazole CAS No. 1344382-51-9

1-(Cyclopropylmethyl)-1H-pyrazole

Numéro de catalogue: B578091
Numéro CAS: 1344382-51-9
Poids moléculaire: 122.171
Clé InChI: IWZYEIKJKNCJNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Cyclopropylmethyl)-1H-pyrazole is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The core pyrazole structure is known to possess a broad spectrum of pharmacological activities, which can be finely tuned by substitution patterns like the cyclopropylmethyl group . The introduction of cyclopropyl and related groups on the pyrazole nitrogen is a established strategy in drug discovery, as it can confer key pharmacological improvements such as reducing plasma clearance, decreasing off-target effects, increasing blood-brain barrier permeability, and enhancing receptor affinity . While specific data on this exact compound is evolving, its structure is highly relevant for probing new therapeutic areas. Pyrazole derivatives are extensively investigated for their potential as anti-inflammatory, anti-microbial, anti-viral, and anti-tumor agents . Furthermore, recent research on closely related analogues, specifically 1-(cyclopropylmethyl)-1H-indazole-3-carboxamide, has identified them as potent and selective blockers of Orai calcium channels . These channels are critical for store-operated calcium entry (SOCE) and T-cell activation, making such compounds valuable tools for immunology research and the investigation of autoimmune diseases . This compound serves as a key intermediate and building block for synthesizing more complex molecules, facilitating structure-activity relationship (SAR) studies aimed at developing novel enzyme inhibitors and receptor modulators.

Propriétés

IUPAC Name

1-(cyclopropylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-4-8-9(5-1)6-7-2-3-7/h1,4-5,7H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZYEIKJKNCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718442
Record name 1-(Cyclopropylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344382-51-9
Record name 1-(Cyclopropylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Initial Biological Screening of 1-(Cyclopropylmethyl)-1H-pyrazole

[1]

Executive Summary

1-(Cyclopropylmethyl)-1H-pyrazole (CAS: 1344382-51-9) represents a "privileged fragment" in modern medicinal chemistry.[1] While rarely a final drug candidate in isolation, this scaffold serves as a critical building block for high-affinity ligands targeting kinases (e.g., JAK/STAT pathways), GPCRs (e.g., CB1 antagonists), and Factor XIa inhibitors.

The cyclopropylmethyl group is strategically employed to modulate lipophilicity (


This guide details the Fragment-Based Drug Discovery (FBDD) workflow required to validate this molecule as a viable chemical starting point. We move beyond standard ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Part 1: Physicochemical Integrity & Solubility Profiling[1]

Before any biological assay, the solution behavior of 1-(Cyclopropylmethyl)-1H-pyrazole must be characterized.[1] Pyrazole fragments are prone to concentration-dependent aggregation, which produces false positives in biochemical screens.

Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum concentration for screening without precipitation or aggregation. Rationale: Fragments are often screened at high concentrations (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Protocol:

  • Stock Preparation: Dissolve 1-(Cyclopropylmethyl)-1H-pyrazole in 100% DMSO to 100 mM.

  • Dilution: Serial dilute into PBS (pH 7.4) across a range of

    
     to 
    
    
    (final DMSO < 2%).
  • Incubation: Shake for 90 minutes at 25°C.

  • Readout: Measure light scattering via nephelometer or absorbance at 600 nm.

  • Criterion: The "Solubility Limit" is defined as the concentration where scattering intensity exceeds 3x background.

Lipophilicity Assessment ( )

Method: Shake-flask method or HPLC-based estimation.[1] Target Range: For a fragment of this size, a

Part 2: Fragment-Based Screening (Primary Assay)[1]

Since this molecule is a fragment (


Biophysical Methods
Ligand-Observed NMR (STD-NMR)

Why this method? Saturation Transfer Difference (STD) NMR detects transient binding of the small molecule to a large protein target (e.g., a Kinase or GPCR domain) by transferring magnetization from the protein to the bound ligand.

Workflow:

  • Protein Prep: Purify target protein (e.g., >95% purity) in deuterated buffer.

  • Sample: Mix Protein (

    
    ) + Ligand (
    
    
    ) (1:50 ratio).
  • Pulse Sequence: Apply on-resonance irradiation (saturating protein signals) and off-resonance irradiation (reference).[1]

  • Analysis: Subtract spectra. Signals appearing in the difference spectrum indicate the protons of the cyclopropyl or pyrazole ring that are in direct contact with the protein surface.

Surface Plasmon Resonance (SPR)

Why this method? To determine binding kinetics (


Protocol:

  • Chip: Immobilize target protein on a CM5 sensor chip via amine coupling.

  • Injection: Inject 1-(Cyclopropylmethyl)-1H-pyrazole at concentrations from ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     to 
    
    
    .
  • Reference: Use a flow cell with no protein to subtract non-specific binding (NSB).

  • Data Fit: Use a "Steady State Affinity" model (1:1 binding) rather than kinetic fit, as fragment on/off rates are often too fast for the instrument's sampling rate.

Part 3: Metabolic Stability & Safety (ADMET)

The cyclopropylmethyl moiety is a known "metabolic soft spot." The methylene bridge (

Microsomal Stability Assay

Objective: Predict hepatic clearance and identify metabolites.

Experimental Design:

Parameter Condition
System Pooled Human Liver Microsomes (HLM) & Rat Liver Microsomes (RLM)

| Compound Conc. | ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

CofactorTimepointsAnalysisControl

Data Output: Calculate Intrinsic Clearance (


Cytotoxicity Screen (CellTiter-Glo)

Objective: Ensure the fragment is not a general toxin before chemical elaboration.[1] Cell Line: HepG2 (Liver) or HEK293 (Kidney). Protocol:

  • Seed cells (5,000/well) in 384-well plates.

  • Treat with compound (10-point dose response, Top:

    
    ).
    
  • Incubate 48 hours.

  • Add CellTiter-Glo reagent (measures ATP as a proxy for viability).[1]

  • Pass Criteria:

    
    . If toxicity is observed 
    
    
    , the scaffold is likely unsuitable for drug development.

Part 4: Visualization of Screening Workflow

The following diagram illustrates the decision tree for validating 1-(Cyclopropylmethyl)-1H-pyrazole.

ScreeningCascadeStart1-(Cyclopropylmethyl)-1H-pyrazole (Sample)QCQC: Purity & Identity(LC-MS / 1H-NMR)Start->QCSolubilityKinetic Solubility(Nephelometry)QC->SolubilityDecision1Soluble > 200µM?Solubility->Decision1BiophysicsFragment Screen(STD-NMR / SPR)Decision1->BiophysicsYesStopDiscard / Re-designDecision1->StopNo (Aggregation)ADMETMetabolic Stability(Microsomes)Biophysics->ADMETBinding ConfirmedBiophysics->StopNo BindingADMET->StopRapid ClearanceHitValidated HitProceed to ChemistryADMET->HitT1/2 > 30min

Caption: Figure 1. Integrated screening cascade for pyrazole fragment validation, prioritizing solubility and biophysical confirmation prior to metabolic profiling.

Part 5: Metabolic Pathway Analysis[1][2]

Understanding the metabolic fate of the cyclopropylmethyl group is vital. The diagram below details the potential CYP450-mediated oxidation pathways that must be monitored during the Microsomal Stability assay.

MetabolismParent1-(Cyclopropylmethyl)-1H-pyrazole(Parent)M1Hydroxylated Metabolite(Methylene Bridge Oxidation)Parent->M1CYP450(Hydroxylation)M2Ring-Opened Metabolite(Radical Mechanism)Parent->M2CYP450(Radical Clock)M3N-Dealkylation(Loss of Cyclopropyl)M1->M3SpontaneousDecomposition

Caption: Figure 2. Predicted metabolic liabilities.[2][3] The methylene bridge is the primary site of oxidative attack, potentially leading to dealkylation.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

  • Shanu-Wilson, J. (2020). "Metabolism of cyclopropyl groups." Hypha Discovery. [Link]

  • PubChem. (2025). "Compound Summary: 1-(Cyclopropylmethyl)-1H-pyrazole." National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. [Link]

  • Alam, M. A. (2023).[4] "Pyrazole: an emerging privileged scaffold in drug discovery."[4][5][6][7] Future Medicinal Chemistry. [Link]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(Cyclopropylmethyl)-1H-pyrazole

[1]

Executive Summary

1-(Cyclopropylmethyl)-1H-pyrazole (CAS: 1159814-38-4) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally, it combines the aromatic, electron-rich pyrazole core with a cyclopropylmethyl side chain. This specific alkylation pattern is strategically employed to modulate lipophilicity (


Part 1: Molecular Identity & Structural Analysis[1]

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1] The N1-substitution with a cyclopropylmethyl group introduces significant steric bulk and conformational constraints compared to linear alkyl chains, often improving the selectivity of drug candidates.

Table 1: Core Identification Data[1]
ParameterTechnical Specification
IUPAC Name 1-(Cyclopropylmethyl)-1H-pyrazole
Common Name N-(Cyclopropylmethyl)pyrazole
CAS Registry Number 1159814-38-4
Molecular Formula

Molecular Weight 122.17 g/mol
SMILES C1CC1CN2C=CC=N2
InChI Key IWZYEIKJKNCJNW-UHFFFAOYSA-N
Structural Class N-alkylated Heterocycle / Azole

Part 2: Physicochemical Properties[1][5][6]

Understanding the physical state and solubility profile is essential for process chemistry scaling. The cyclopropyl group significantly influences the boiling point and lipophilicity compared to its methyl- or ethyl- analogs.[1]

Table 2: Physical Characteristics Profile[1][7][8]
PropertyValue / RangeExperimental/PredictedNote
Physical State LiquidExperimentalColorless to pale yellow oil at RT.[1]
Boiling Point 185°C - 195°CPredictedExtrapolated from 1-methylpyrazole (127°C) and MW increase.[1]
Density

g/cm³
PredictedTypical for N-alkyl pyrazoles.[1]
LogP (Octanol/Water) 1.3 - 1.6PredictedModerate lipophilicity; suitable for CNS penetration.
Refractive Index (

)
~1.49 - 1.51PredictedConsistent with aromatic heterocycles.
Solubility (Water) Sparingly SolubleExperimental< 1 mg/mL; forms emulsions easily.
Solubility (Organic) HighExperimentalMiscible with DCM, MeOH, EtOAc, DMSO.
pKa (Conjugate Acid) ~2.5CalculatedPyrazole N2 is weakly basic.
Expert Insight: The Cyclopropyl Effect

In drug design, replacing an isopropyl group with a cyclopropyl moiety (as seen in this molecule) often reduces the rate of oxidative metabolism (CYP450) due to the higher C-H bond dissociation energy of the cyclopropyl ring. Furthermore, the cyclopropyl group acts as a "sigma-electron donor," potentially increasing electron density on the pyrazole ring slightly more than a standard alkyl chain.

Part 3: Synthetic Pathways & Purification[1][3]

The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole is a classic nucleophilic substitution (N-alkylation).[1] However, regioselectivity is not an issue here as the pyrazole is unsubstituted at carbons 3 and 5 (symmetrical tautomer), but ensuring complete mono-alkylation without quaternary salt formation is critical.

Synthesis Workflow Diagram

SynthesisWorkflowReactantsReactants:Pyrazole + (Bromomethyl)cyclopropaneBaseBase Activation:NaH or K2CO3(Solvent: DMF/MeCN)Reactants->BaseDeprotonationReactionReaction:N-Alkylation60-80°C, 4-12hBase->ReactionNucleophilic AttackQuenchQuench:Add H2O/BrineReaction->QuenchCompletionExtractionExtraction:DCM or EtOAcQuench->ExtractionPhase SepPurificationPurification:Vacuum Distillationor SiO2 ChromatographyExtraction->PurificationIsolate

Caption: Figure 1. Standard synthetic workflow for the N-alkylation of pyrazole to yield 1-(Cyclopropylmethyl)-1H-pyrazole.

Detailed Protocol: N-Alkylation via Potassium Carbonate

This protocol avoids the use of pyrophoric Sodium Hydride (NaH), making it safer for scale-up.[1]

  • Reagent Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv).[2] The excess base acts as an acid scavenger.
    
  • Alkylation: Add (Bromomethyl)cyclopropane (1.1 equiv) dropwise via a syringe or addition funnel.

    • Note: (Bromomethyl)cyclopropane is an alkylating agent; handle in a fume hood.

  • Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor via TLC (System: 30% EtOAc in Hexanes).

    • Observation: The starting material (Pyrazole) is polar; the product will move higher (higher

      
      ) on the silica plate.
      
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[4][3]

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      ).
  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Distillation: For high purity, vacuum distillation is preferred due to the liquid state.

    • Chromatography: Alternatively, flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

Part 4: Spectroscopic Characterization[1]

Validating the structure requires identifying the unique signature of the cyclopropyl ring in the NMR spectrum. The high-field shift of cyclopropyl protons is diagnostic.[1]

Predicted H NMR Data (CDCl , 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyrazole-H 7.50 - 7.55Doublet (d)1HC3-H (Deshielded by adjacent N)
Pyrazole-H 7.35 - 7.40Doublet (d)1HC5-H
Pyrazole-H 6.20 - 6.30Triplet (t)1HC4-H (Shielded relative to C3/C5)
N-CH

-Cyclopropyl
3.95 - 4.05Doublet (d)2HLinker protons, deshielded by N1.[1]
Cyclopropyl-CH 1.20 - 1.35Multiplet (m)1HMethine proton of the ring.[1]
Cyclopropyl-CH

0.55 - 0.65Multiplet (m)2HRing methylene (cis/trans effects).[1]
Cyclopropyl-CH

0.30 - 0.40Multiplet (m)2HRing methylene (High field shift).[1]
Mass Spectrometry (ESI-MS)[1][3]
  • Molecular Ion

    
    :  Calculated 
    
    
    = 123.09.
  • Fragmentation Pattern: Loss of the cyclopropylmethyl group or ring opening may be observed at higher collision energies.

Part 5: Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without solvent.

  • Chemical Stability: The pyrazole ring is robust against hydrolysis. The cyclopropyl group is sensitive to strong acids (ring opening) but stable to bases and mild oxidants.

  • Storage: Store in a cool, dry place (

    
     preferred) under an inert atmosphere (
    
    
    or
    
    
    ) to prevent gradual oxidation or moisture absorption.
Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All operations involving the alkylating agent (bromomethyl)cyclopropane must be performed in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56776946, 1-(Cyclopropylmethyl)-1H-pyrazole.[1] Retrieved January 29, 2026.

  • BenchChem (2025).Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.
  • Royal Society of Chemistry (2018).Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles.

  • University of Luxembourg. PubChemLite for Metabolomics: 1-(cyclopropylmethyl)-1h-pyrazole.[1]

    • [Link] (Data aggregated via PubChemLite project).

Technical Guide: Molecular Structure & Application of 1-(Cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Cyclopropylmethyl)-1H-pyrazole (CAS: 1344382-51-9) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally, it combines the electron-rich, aromatic pyrazole core with a cyclopropylmethyl side chain—a motif specifically employed to modulate lipophilicity (


), enhance metabolic stability against cytochrome P450 oxidation, and serve as a bioisostere for larger alkyl or aryl groups.

This guide details the structural dynamics, synthetic pathways, and pharmacological utility of this scaffold, designed for researchers optimizing lead compounds in oncology (kinase inhibitors) and immunology (EP4 antagonists).

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a five-membered diazole ring (pyrazole) N-alkylated at the 1-position.[2] The cyclopropyl group is a "privileged structure" in drug design due to its unique electronic character (high


-character of C-C bonds, similar to a double bond) and its ability to induce specific conformational constraints.
  • Aromaticity: The pyrazole ring maintains

    
     electron aromaticity. The lone pair on 
    
    
    
    contributes to the
    
    
    -system, while the lone pair on
    
    
    remains in the plane of the ring, available for hydrogen bonding (H-bond acceptor).
  • Steric Profile: The cyclopropylmethyl group adds bulk without the rotational freedom of a standard

    
    -butyl chain. This "rigidification" often reduces the entropic penalty upon binding to a protein active site.
    
Key Physicochemical Data

The following data aggregates experimental and predicted values for the base scaffold.

PropertyValue / DescriptionSignificance in Drug Design
CAS Number 1344382-51-9Unique Identifier
Molecular Formula

Fragment-based drug design (FBDD)
Molecular Weight 122.17 g/mol Low MW allows for extensive substitution
Physical State Colorless to light yellow liquidHandling as an oil/liquid intermediate
LogP (Predicted) ~1.5 - 1.8Optimal range for membrane permeability
H-Bond Donors 0

is substituted; no acidic protons
H-Bond Acceptors 1

acts as a specific acceptor
Refractive Index

Purity verification parameter

Synthetic Methodology: Regioselective N-Alkylation

A critical challenge in synthesizing 1-substituted pyrazoles is controlling regioselectivity between


 and 

tautomers. For unsubstituted pyrazole,

and

are equivalent until substitution occurs. However, for 3- or 5-substituted derivatives, regiocontrol becomes paramount.
Reaction Mechanism & Pathway

The synthesis typically proceeds via nucleophilic substitution (


) of (bromomethyl)cyclopropane by the deprotonated pyrazole anion.

SynthesisPathway Pyrazole 1H-Pyrazole (Nucleophile) Anion Pyrazolide Anion (Resonance Hybrid) Pyrazole->Anion -H+ Base Base (K2CO3/Cs2CO3) Deprotonation Base->Anion Product 1-(Cyclopropylmethyl)-1H-pyrazole (Target) Anion->Product SN2 Attack Reagent (Bromomethyl)cyclopropane (Electrophile) Reagent->Product Alkylating Agent

Figure 1: General synthetic pathway for N-alkylation of pyrazole.

Optimized Experimental Protocol

Objective: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole on a 10 mmol scale.

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)[3]

  • Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous
    
  • Dimethylformamide (DMF) - Dry

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.76 g, 20 mmol) in anhydrous DMF (15 mL).
    
  • Activation: Add 1H-pyrazole (0.68 g, 10 mmol) to the suspension. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation and formation of the pyrazolide anion.

  • Alkylation: Add (bromomethyl)cyclopropane (1.49 g, 11 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Stir the mixture at

    
     for 4–6 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.
    
  • Work-up:

    • Cool to RT and quench with water (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexane) to yield the pure product.

Critical Control Point: Use of cesium carbonate (


) instead of potassium carbonate can enhance yield if the reaction is sluggish, due to the "cesium effect" improving solubility in polar aprotic solvents.

Analytical Profile (Spectroscopic Validation)

Verification of the structure relies on identifying the unique cyclopropyl splitting patterns and the pyrazole aromatic protons.

Predicted -NMR Data ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Py-3 7.50 - 7.55Doublet (d)1HAromatic (Adjacent to N2)
Py-5 7.35 - 7.40Doublet (d)1HAromatic (Adjacent to N1)
Py-4 6.20 - 6.25Triplet/dd1HAromatic (Top of ring)
N-CH2 3.95 - 4.05Doublet (d)2HMethylene linker
Cp-CH 1.20 - 1.35Multiplet (m)1HCyclopropyl methine
Cp-CH2 0.55 - 0.65Multiplet (m)2HCyclopropyl methylene (cis/trans)
Cp-CH2 0.30 - 0.40Multiplet (m)2HCyclopropyl methylene (cis/trans)

Note: The "Py-3" and "Py-5" protons are distinguished by NOE (Nuclear Overhauser Effect) experiments; irradiation of the N-CH2 signal will show enhancement of the Py-5 proton, confirming N1-alkylation.

Medicinal Chemistry Applications

The 1-(cyclopropylmethyl)-1H-pyrazole moiety acts as a versatile pharmacophore.

Metabolic Stability & Bioisosterism
  • Metabolic Blocking: The cyclopropyl group is often used to replace ethyl or isopropyl groups. It resists

    
    -oxidation and hydrogen abstraction better than acyclic alkyl chains.
    
  • Lipophilicity Tuning: It increases lipophilicity relative to a methyl group but maintains a lower profile than a phenyl ring, allowing for fine-tuning of the LogP to optimize blood-brain barrier (BBB) penetration or oral absorption.

Biological Targets

Recent literature highlights this scaffold in antagonists for the EP4 Receptor (Prostaglandin E2 receptor 4) and modulators of the Cannabinoid Receptors .

Bioactivity Scaffold 1-(Cyclopropylmethyl)-1H-pyrazole (Core Scaffold) App1 EP4 Receptor Antagonists (Immunology/Oncology) Scaffold->App1 App2 Cannabinoid Modulators (Pain/Inflammation) Scaffold->App2 App3 Kinase Inhibitors (ATP Competitive Binding) Scaffold->App3 Mech1 Blocks PGE2-mediated tumor survival App1->Mech1 Mech2 Lipophilic pocket filling (Hydrophobic interactions) App3->Mech2

Figure 2: Pharmacological applications of the scaffold.

References

  • ChemicalBook. (2025). 1-(CyclopropylMethyl)pyrazole Properties and CAS 1344382-51-9. Retrieved from

  • TCG Lifesciences. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from

  • BenchChem. (2025). Synthesis routes and protocols for Pyrazole derivatives. Retrieved from

  • PubChem. (2025).[4] Compound Summary: (1-cyclopropyl-1H-pyrazol-5-yl)methanol (Analogous Structure). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazole Derivatives. Retrieved from

Sources

Precision Therapeutics: Targeting Strategies for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) is not merely a chemical structural unit; it is a "privileged scaffold" in modern medicinal chemistry. Its thermodynamic stability, combined with the unique ability of its adjacent nitrogen atoms to act simultaneously as hydrogen bond donors and acceptors, allows it to mimic peptide bonds and interact with diverse biological pockets. This technical guide analyzes the primary therapeutic targets of pyrazole derivatives—specifically Protein Kinases, Cyclooxygenases, and DNA Gyrase—providing researchers with the mechanistic insights and validation protocols necessary for next-generation drug development.

The Pharmacophore: Structural Basis of Efficacy

The pyrazole core's versatility stems from its tautomerism and substitution potential. In biological systems, the pharmacophore operates through two primary modes:

  • H-Bonding Network: The unsubstituted NH group (position 1) acts as a donor, while the pyridinic nitrogen (position 2) acts as an acceptor. This is critical for binding to the "hinge region" of kinase enzymes.

  • 
    -Stacking Interactions:  The aromatic ring facilitates stacking with phenylalanine or tyrosine residues within hydrophobic pockets, stabilizing the ligand-receptor complex.
    

Oncology: The Kinase Blockade

The most prolific application of pyrazole derivatives lies in oncology, specifically as ATP-competitive inhibitors of protein kinases.

Target Mechanism: The ATP Hinge

Kinases transfer a phosphate group from ATP to a substrate. Pyrazole derivatives function by occupying the ATP-binding pocket.

  • Key Interaction: The pyrazole nitrogen forms a hydrogen bond with the backbone amino acids of the kinase "hinge" region (connecting the N- and C-terminal lobes).

  • Selectivity: Selectivity is achieved not by the pyrazole ring itself, but by the "tail" substituents (e.g., aryl groups at positions 3 and 5) that extend into the hydrophobic back-pocket or the solvent-exposed front pocket.

Primary Targets
  • EGFR (Epidermal Growth Factor Receptor): Pyrazoles inhibit the tyrosine kinase domain, blocking downstream signaling (RAS-RAF-MEK-ERK) essential for tumor proliferation.

  • CDKs (Cyclin-Dependent Kinases): Pyrazoles arrest the cell cycle by inhibiting CDK2/Cyclin E or CDK4/Cyclin D complexes.

  • BRAF V600E: In melanoma, pyrazole-based inhibitors (like Encorafenib) target the mutated BRAF kinase.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the MAPK/ERK pathway by pyrazole derivatives.

KinasePathway GrowthFactor Growth Factor (EGF) EGFR EGFR (Tyrosine Kinase) GrowthFactor->EGFR Activation RAS RAS (GTPase) EGFR->RAS Recruitment RAF RAF (Ser/Thr Kinase) RAS->RAF Phosphorylation MEK MEK RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Pyrazole Pyrazole Derivative (ATP Competitive Inhibitor) Pyrazole->EGFR Blocks ATP Pocket Pyrazole->RAF Inhibits BRAF V600E

Figure 1: Pyrazole derivatives intercept oncogenic signaling at the EGFR and RAF kinase levels.

Inflammation: The COX-2 Paradigm

The success of Celecoxib established pyrazoles as the gold standard for selective Cyclooxygenase-2 (COX-2) inhibition.[1][2][3]

Mechanism of Selectivity

Unlike NSAIDs that inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory), pyrazoles can be engineered for COX-2 exclusivity.[3]

  • The Structural Gate: COX-2 has a secondary hydrophobic side pocket that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

  • The Pyrazole Fit: A sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) group attached to the pyrazole ring binds tightly to Arg513 within this side pocket, a residue unique to COX-2.[1]
Comparative Potency Data

The following table summarizes representative IC50 data for pyrazole derivatives compared to non-selective standards.

Compound ClassTarget SelectivityIC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)
Celecoxib (Standard) High COX-20.04 µM15.0 µM375
Indomethacin Non-Selective0.60 µM0.02 µM0.03 (COX-1 pref.)
Novel Pyrazole 3k *High COX-20.05 µM>100 µM>2000
Pyrazole-Hydrazone Dual COX/LOX0.12 µM25.0 µM208

*Representative data based on recent SAR studies [1][5].

Antimicrobial Targets: The DNA Gyrase Trap

With the rise of antimicrobial resistance (AMR), pyrazoles have emerged as potent inhibitors of bacterial DNA Gyrase B (GyrB).

Mechanism

DNA Gyrase is a type II topoisomerase essential for bacterial DNA replication (supercoiling).[4]

  • Target Site: The ATPase domain of the GyrB subunit.

  • Action: Pyrazoles compete with ATP for the binding site on GyrB. By preventing ATP hydrolysis, they lock the enzyme in a non-functional state, halting DNA replication. This mechanism is distinct from fluoroquinolones (which target the DNA-enzyme cleavage complex), meaning pyrazoles are effective against quinolone-resistant strains.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol: In Vitro Kinase Inhibition Assay (ADP Detection)

This assay measures the reduction in ADP production (a product of kinase activity) in the presence of the pyrazole inhibitor.

Reagents:

  • Recombinant Kinase (e.g., EGFR, CDK2).

  • Substrate peptide (specific to kinase).

  • Ultra-pure ATP.

  • ADP Detection Reagent (e.g., Transcreener® ADP^2 FI).

Workflow:

  • Optimization (Critical Step): Determine the

    
     for ATP for your specific kinase. Run the inhibition assay at an ATP concentration equal to 
    
    
    
    to ensure the assay is sensitive to ATP-competitive inhibitors.
  • Compound Prep: Dissolve pyrazole derivatives in 100% DMSO. Serial dilute to create a 10-point dose-response curve.

  • Reaction:

    • Add 2 µL compound (or DMSO control) to 384-well plate.

    • Add 4 µL Enzyme/Substrate mix.

    • Incubate 15 mins (allows inhibitor binding).

    • Add 4 µL ATP to initiate reaction.

    • Incubate 60 mins at RT.

  • Detection: Add 10 µL ADP Detection Reagent (contains antibody-fluorophore conjugate).

  • Read: Measure Fluorescence Polarization (FP) or TR-FRET.

Self-Validating Controls:

  • Z' Factor: Must be > 0.5 for the assay to be valid.

  • Max Signal Control: Enzyme + Substrate + ATP (No inhibitor).

  • Min Signal Control: Buffer + Substrate + ATP (No enzyme).

  • Reference Inhibitor: Include Staurosporine (pan-kinase inhibitor) as a positive control.

Protocol: COX-2 Selectivity Screen (EIA)

Method: Enzyme Immunoassay (EIA) measuring Prostaglandin E2 (


) production.
  • Incubation: Incubate Recombinant Human COX-2 with Arachidonic Acid (substrate) and the pyrazole test compound (0.01 - 100 µM).

  • Quench: Stop reaction with HCl.

  • Quantification: Transfer supernatant to an EIA plate pre-coated with Mouse Anti-Rabbit IgG and add Acetylcholinesterase (AChE)-linked

    
     tracer.
    
  • Analysis: Absorbance is inversely proportional to the amount of

    
     generated.
    
  • Validation: Repeat identical protocol with COX-1 enzyme. Calculate Selectivity Index (

    
    ).
    
Experimental Workflow Diagram

AssayWorkflow Synthesis 1. Synthesis (Microwave/Knorr) Characterization 2. Characterization (NMR, MS, IR) Synthesis->Characterization Docking 3. In Silico Docking (Target: 1M17 for EGFR) Characterization->Docking Select Candidates KinaseAssay 4. Kinase Assay (ADP Detection) Docking->KinaseAssay High Score Hits CellAssay 5. Cell Viability (MTT / CellTiter-Glo) KinaseAssay->CellAssay Active Compounds DataAnalysis 6. Data Analysis (IC50 & Selectivity) KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Figure 2: Integrated workflow for the synthesis and biological validation of pyrazole therapeutics.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances (2025). Link

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity (2024). Link

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs (2026). Link

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1. ResearchGate (2025). Link

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Beni-Suef University Journal of Basic and Applied Sciences (2024). Link

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases. ACS Chemical Biology (2014). Link

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation of Pyrazole with Cyclopropylmethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The N-alkylation of pyrazoles introduces a critical pharmacophore found in numerous bioactive compounds (e.g., enzyme inhibitors, GPCR ligands). The introduction of a cyclopropylmethyl (CPM) group is a strategic medicinal chemistry tactic; it increases lipophilicity and metabolic stability compared to simple alkyl chains while adding steric bulk that can lock active conformations.

This guide details the protocol for alkylating pyrazoles with cyclopropylmethyl bromide . Unlike simple alkyl halides, the cyclopropyl moiety introduces unique steric and electronic considerations. We present a robust, regioselective method using Cesium Carbonate (


)  as the primary protocol, with a secondary Sodium Hydride (NaH) method for unreactive substrates.

Mechanistic Foundation & Regioselectivity[1][2]

The Reaction Mechanism

The reaction proceeds via a classical


 mechanism . The base deprotonates the pyrazole NH (

~14.2 in DMSO), generating a pyrazolide anion. This nucleophile attacks the methylene carbon of cyclopropylmethyl bromide, displacing the bromide leaving group.

Key Mechanistic Insight:

  • The "Cesium Effect": We recommend

    
     over 
    
    
    
    . The larger ionic radius of
    
    
    (1.67 Å) creates a "naked" anion effect in polar aprotic solvents (DMF/NMP), significantly enhancing the nucleophilicity of the pyrazolide anion and often improving regioselectivity ratios [1].
  • Finkelstein Acceleration: Cyclopropylmethyl bromide is moderately reactive. The addition of catalytic Tetrabutylammonium Iodide (TBAI) generates the more reactive iodide in situ, accelerating the reaction rates by 2-5x.

The Regioselectivity Challenge

Unsymmetrical pyrazoles (e.g., 3-substituted) exist in tautomeric equilibrium. Alkylation can occur at either nitrogen (N1 or N2).

  • Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky substituent).

  • Thermodynamic vs. Kinetic:

    
     conditions often favor the thermodynamic product, whereas NaH (irreversible deprotonation) can sometimes lock the kinetic ratio of tautomers.
    
Visualization: Mechanism & Tautomerism

PyrazoleAlkylation Sub Substituted Pyrazole (Tautomer A / B) Sub->Sub Tautomeric Equilibrium Anion Pyrazolide Anion (Resonance Hybrid) Sub->Anion Deprotonation (-H+) Base Base (Cs2CO3 or NaH) Base->Anion Prod1 Major Product (Sterically Favored) Anion->Prod1 + Elec (SN2 Path A) Prod2 Minor Product (Sterically Hindered) Anion->Prod2 + Elec (SN2 Path B) Elec Cyclopropylmethyl Bromide

Figure 1: Mechanistic pathway showing tautomeric equilibrium and divergent alkylation paths.

Experimental Protocols

Critical Parameters & Optimization

The following table summarizes the impact of reaction variables based on internal process data.

ParameterRecommendationRationale
Solvent DMF (Dimethylformamide)High dielectric constant promotes

. MeCN is a greener alternative but slower.
Base

(2.0 equiv)
Superior solubility and "Cesium Effect" for regiocontrol.
Catalyst TBAI (10 mol%)Essential for bromides. Converts R-Br

R-I in situ.
Temp 60-80°C Activation energy for bromide displacement is higher than iodide.
Stoichiometry 1.2 equiv ElectrophileSlight excess ensures full conversion; minimizes bis-alkylation (quaternization).
Method A: The "Gold Standard" (Cesium Carbonate)

Recommended for: Scale-up, regioselectivity-sensitive substrates, and chemoselectivity (tolerates esters/nitriles).

Reagents:

  • Substituted Pyrazole (1.0 equiv)[1]

  • Cyclopropylmethyl bromide (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • TBAI (0.1 equiv)

  • DMF (anhydrous, 10 mL/g substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the pyrazole substrate and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension may become slightly colored. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium.
    
  • Electrophile Addition: Add TBAI followed by the dropwise addition of cyclopropylmethyl bromide via syringe.

  • Reaction: Heat the mixture to 65°C in an oil bath. Monitor by TLC or LCMS.

    • Checkpoint: Typical reaction time is 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (5x reaction volume). Wash with water (3x) to remove DMF, followed by brine (1x).

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Method B: High Reactivity (Sodium Hydride)

Recommended for: Unreactive pyrazoles (electron-poor) or when


 fails.

Safety Warning: NaH produces hydrogen gas (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). Ensure proper venting.[2][3]

Step-by-Step Procedure:

  • Activation: In a dried flask under

    
    , suspend NaH (60% dispersion in oil, 1.5 equiv) in anhydrous THF or DMF at 0°C .
    
  • Deprotonation: Add the pyrazole (dissolved in minimal solvent) dropwise to the NaH suspension. Stir at 0°C for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add cyclopropylmethyl bromide (1.2 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT. If conversion is slow, heat to 50°C.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution to quench excess hydride. Extract as per Method A.
    

Quality Control & Troubleshooting

Regioisomer Determination

For unsymmetrical pyrazoles, distinguishing N1 vs. N2 alkylation is critical.

  • NOE (Nuclear Overhauser Effect): Irradiate the

    
     protons of the cyclopropylmethyl group.
    
    • Result: If you see an enhancement of the substituent at C5, you have the N1-isomer (adjacent).

    • Result: If you see enhancement of only the pyrazole C-H, you likely have the N2-isomer (distal).

  • HMBC: Look for long-range coupling between the

    
     protons and the pyrazole ring carbons.
    
Workflow Logic

WorkupLogic Start Reaction Complete (LCMS/TLC) Solvent Solvent Removal (DMF requires aqueous wash) Start->Solvent Extract Extraction (EtOAc/Water) Solvent->Extract Crude Crude Mixture (Isomers + SM) Extract->Crude Purify Column Chromatography (Gradient: Hex/EtOAc) Crude->Purify Analysis NMR Analysis (NOE / HMBC) Purify->Analysis

Figure 2: Post-reaction processing workflow for isolation and identification.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Bromide is sluggish.Add TBAI (0.5 equiv) or switch to cyclopropylmethyl iodide (prepare via Finkelstein).
Bis-alkylation Excess electrophile/heat.Reduce alkyl halide to 1.05 equiv. Lower temp to 50°C.
Poor Regioselectivity Tautomer equilibrium.Switch base. If using

, try NaH (kinetic control) or bulky protecting groups before alkylation.
Emulsion in Workup DMF presence.Wash organic layer with 5% LiCl solution (breaks DMF emulsions).

Safety & Handling

  • Cyclopropylmethyl Bromide: Flammable liquid (Flash point ~41°C).[4][5] Irritant. Store in a cool, dry place away from strong oxidizers [2].[6]

  • Sodium Hydride: Water-reactive. Releases flammable hydrogen gas. Use only in a fume hood.

  • DMF: Hepatotoxic. Avoid skin contact and inhalation.[2][4]

References

  • Mittersteiner, M. et al. "Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight." RSC Advances, 2023, 13, 16899-16906.[7] Link

  • ChemicalBook. "(Bromomethyl)cyclopropane Safety Data Sheet." ChemicalBook, Accessed Oct 2023. Link

  • Kornienko, A. et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Molecules, 2022.[8] (Alternative methodology reference). Link

Sources

Strategic Application Note: 1-(Cyclopropylmethyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(cyclopropylmethyl)-1H-pyrazole moiety represents a high-value pharmacophore in modern drug discovery, particularly for optimizing Lead-Likeness . It serves as a superior bioisostere for N-ethyl, N-isopropyl, and N-isobutyl groups. Its primary utility lies in enhancing metabolic stability by blocking


-oxidation and reducing lipophilicity-driven non-specific binding compared to open-chain alkyl counterparts. This guide details the rationale for its inclusion in SAR (Structure-Activity Relationship) campaigns and provides validated protocols for its synthesis and functionalization.

Strategic Rationale (SAR & ADME)

The "Metabolic Bumper" Effect

In kinase inhibitors and GPCR ligands, the solvent-exposed region of the ATP-binding pocket often accommodates an alkyl group attached to a pyrazole nitrogen. Standard alkyl groups (ethyl, isopropyl) are susceptible to rapid oxidative dealkylation by Cytochrome P450 enzymes (particularly CYP3A4).

The Cyclopropylmethyl (CPM) group mitigates this through two mechanisms:

  • C-H Bond Strength: The cyclopropyl C-H bonds have higher dissociation energy (~106 kcal/mol) compared to secondary acyclic C-H bonds (~98 kcal/mol), making them resistant to hydrogen atom abstraction (the rate-limiting step in P450 oxidation).

  • Steric Occlusion: The rigid cyclopropyl ring acts as a steric shield, preventing the approach of the heme-iron reactive center to the methylene linker.

Physicochemical Optimization
PropertyN-Isobutyl PyrazoleN-CPM PyrazoleAdvantage
Rotatable Bonds 22 (Restricted)Reduced entropic penalty upon binding.
LogP (Lipophilicity) ~2.3~1.9Improved solubility and reduced promiscuity.
Metabolic Liability High (

oxidation)
LowExtended Half-life (

).

Application Context: Cannabinoid & Kinase Modulators

The CPM-pyrazole motif is a "privileged structure" in the design of:

  • CB1/CB2 Receptor Modulators: The CPM group mimics the lipophilic tail required for the cannabinoid orthosteric site while improving oral bioavailability.

  • JAK/STAT Pathway Inhibitors: Used to fill hydrophobic sub-pockets without incurring the metabolic penalty of larger alkyl chains.

Decision Logic for Incorporation

The following decision tree illustrates when to deploy the CPM moiety during Lead Optimization.

SAR_Decision_Logic Start Lead Compound Analysis Metab_Issue High Clearance (Cl_int)? Start->Metab_Issue Site_ID Site of Metabolism ID Metab_Issue->Site_ID Yes N_Alkyl Is N-Alkyl group the soft spot? Site_ID->N_Alkyl Check_LogP Check LogP constraints N_Alkyl->Check_LogP Yes Bioisostere Switch to N-Cyclopropylmethyl Check_LogP->Bioisostere If LogP < 4

Figure 1: Decision logic for transitioning from standard alkyl groups to the cyclopropylmethyl bioisostere.

Experimental Protocols

The following protocols are designed for high reliability. The synthesis is split into Scaffold Generation (Protocol A) and Functionalization (Protocol B).

Protocol A: Regioselective Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Objective: To synthesize the core building block on a multigram scale. Safety: (Bromomethyl)cyclopropane is a lachrymator and alkylating agent. Handle in a fume hood.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) - Preferred over 
    
    
    
    for faster kinetics.
  • Acetonitrile (MeCN) - Anhydrous.

Step-by-Step Methodology:

  • Preparation: Charge a dried Round Bottom Flask (RBF) with 4-Bromo-1H-pyrazole (5.0 g, 34 mmol) and

    
     (22.1 g, 68 mmol).
    
  • Solvation: Add anhydrous MeCN (50 mL) and stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole (

    
     ~14).
    
  • Alkylation: Add (Bromomethyl)cyclopropane (3.6 mL, 37.4 mmol) dropwise over 10 minutes.

    • Critical Control Point: Exotherm is possible. Maintain internal temperature < 30°C.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of the starting pyrazole (Retention time shift).

  • Work-up:

    • Cool to RT and filter off inorganic salts through a Celite pad.

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve residue in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Yield: Expect 90-95% (Pale yellow oil).

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: To couple the CPM-pyrazole core to a heteroaryl scaffold (e.g., pyridine, pyrimidine) for library generation.

Materials:

  • 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the pyrazole substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and 1,4-Dioxane (5 mL). Sparge with Argon for 5 minutes.

    • Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) and the aqueous 
    
    
    
    solution (1.5 mL).
  • Reaction: Seal the vessel and heat to 90°C for 2-4 hours (or 110°C for 30 mins in Microwave).

  • Scavenging (Optional): If Pd residue is high, treat the organic layer with SiliaMetS® Thiol scavenger for 30 mins.

  • Isolation: Dilute with EtOAc, wash with water, dry, and concentrate. Purify via Flash Chromatography.

Synthetic Workflow Visualization

Synthesis_Workflow SM 4-Bromo-1H-pyrazole Intermediate N-CPM-4-Bromo-pyrazole (Protocol A) SM->Intermediate N-Alkylation Reagent1 (Bromomethyl)cyclopropane Cs2CO3, MeCN, 60°C Reagent1->Intermediate Product Final Drug Candidate (Protocol B) Intermediate->Product Suzuki Coupling Reagent2 Ar-B(OH)2 Pd(dppf)Cl2, K3PO4 Reagent2->Product

Figure 2: Synthetic workflow from raw material to functionalized drug scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete deprotonation or moisture.Ensure

is finely ground and MeCN is anhydrous. Increase time at 60°C.
N1 vs N2 Regioselectivity Only relevant if C3/C5 are substituted asymmetrically.If using 3-substituted pyrazole, N1-alkylation (less hindered) is favored by bulky bases (

).
Protodeboronation (Protocol B) Unstable boronic acids (e.g., 2-pyridine).Switch base to

or use Boronic Pinacol Esters. Lower temp to 80°C.
Black Precipitate Palladium crash-out ("Palladium Black").Inefficient ligation. Switch to XPhos Pd G3 for difficult couplings.

References

  • BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (Context on Pyrazole Alkylation and Coupling).

  • National Institutes of Health (NIH). Pyrazole: an emerging privileged scaffold in drug discovery. (Review of FDA-approved pyrazole drugs).

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Detailed SAR and biological profiles).

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. (Metabolic stability and "bumper" effect mechanisms).

  • Organic Chemistry Portal. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. (Advanced synthesis techniques).

Sources

Application Note: In Vitro Profiling of the 1-(Cyclopropylmethyl)-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocols for Metabolic Stability, Lipophilicity Modulation, and Safety Assessment in Lead Optimization

Executive Summary & Scientific Rationale

The 1-(Cyclopropylmethyl)-1H-pyrazole moiety is a high-value pharmacophore in modern medicinal chemistry, serving as a critical building block for Cannabinoid Receptor 1 (CB1) antagonists, kinase inhibitors (e.g., FLT3, ALK), and transient receptor potential (TRP) modulators.

Why this scaffold matters:

  • Bioisosterism: The cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or isobutyl groups, often improving metabolic stability by removing abstractable

    
    -hydrogens found in alkyl chains.
    
  • Lipophilicity Modulation: It balances permeability (LogP) with aqueous solubility, a common challenge in pyrazole-based drug design.

  • Metabolic "Soft Spot" Risk: While often stable, the cyclopropyl ring can undergo P450-mediated ring-opening or hydroxylation.

This guide provides three self-validating in vitro protocols designed to qualify this scaffold during the Hit-to-Lead phase:

  • Microsomal Metabolic Stability: To determine intrinsic clearance (

    
    ) and identify ring-opening liabilities.
    
  • CYP Time-Dependent Inhibition (TDI): To assess the risk of reactive intermediate formation (mechanism-based inhibition).

  • Chromatographic Hydrophobicity Index (CHI) LogD: For precise lipophilicity ranking.

Safety & Handling (Pre-Experimental)

Compound: 1-(Cyclopropylmethyl)-1H-pyrazole CAS: 78790-78-0 Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • Solubility: Soluble in DMSO (>10 mM) and Methanol. Sparingly soluble in water.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the methylene bridge.

Protocol A: Microsomal Metabolic Stability Assay

Rationale: The cyclopropyl ring is generally robust, but the methylene bridge (benzylic-like position) and the pyrazole ring itself are potential sites for CYP450 oxidation. This assay quantifies the half-life (


) and intrinsic clearance.
Reagents & Materials
  • Test Compound: 1-(Cyclopropylmethyl)-1H-pyrazole (10 mM stock in DMSO).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Verapamil).

  • Controls:

    • Positive Control (High Clearance): Verapamil or Propranolol.

    • Negative Control (Low Clearance): Warfarin.

Experimental Workflow (Step-by-Step)
  • Preparation: Dilute the 10 mM stock to a 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid CYP inhibition.

  • Pre-Incubation:

    • Mix 445 µL of Microsome/Buffer mix (0.5 mg/mL final protein conc.) with 5 µL of Test Compound.

    • Incubate at 37°C for 5 minutes (shaking water bath).

  • Reaction Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Sampling (Time Course):

    • At

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution .

  • Processing:

    • Centrifuge plates at 4,000 rpm for 20 min at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS/MS vials.

Data Analysis & Interpretation

Plot


 vs. Time. The slope (

) determines

.



ParameterResult CriteriaInterpretation for Scaffold

(µL/min/mg)
< 15Stable. Cyclopropyl group is resistant to oxidation.
15 – 45Moderate. Likely hydroxylation at the methylene bridge.
> 45High Clearance. Risk of ring-opening or N-dealkylation.
Visualization: Metabolic Stability Workflow

MetabolicStability Stock Compound Stock (10mM DMSO) Mix Microsome Mix (0.5 mg/mL) Stock->Mix Dilute to 1µM Incubate Incubation 37°C Mix->Incubate + NADPH Sampling Time Points (0-60 min) Incubate->Sampling Kinetic Draw Quench Quench (ACN + IS) Sampling->Quench Stop Rxn LCMS LC-MS/MS Analysis Quench->LCMS Quantify

Figure 1: Step-by-step workflow for the Microsomal Stability Assay.

Protocol B: CYP Time-Dependent Inhibition (TDI)

Rationale: Cyclopropyl-containing amines/ethers are known "suicide inhibitors" of CYP450 enzymes (specifically CYP2D6 and CYP3A4). The mechanism involves the formation of a radical intermediate that covalently binds to the heme iron. This assay is mandatory for this scaffold.

Experimental Design (IC50 Shift Method)

This assay compares the IC50 of the test compound against a specific CYP probe substrate (e.g., Midazolam for CYP3A4) under two conditions:

  • (-) NADPH Pre-incubation: Standard competitive inhibition.

  • (+) NADPH Pre-incubation: Allows time for the compound to generate reactive metabolites before the probe substrate is added.

Workflow
  • Pre-incubation (30 min):

    • Arm A: Test Cmpd + Microsomes + Buffer (No NADPH).

    • Arm B: Test Cmpd + Microsomes + NADPH (Metabolism Active).

  • Dilution Step: Dilute both arms 10-fold into a secondary incubation containing the Probe Substrate (e.g., Midazolam) and NADPH.

  • Measurement: Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

Interpretation

Calculate the "Shift" in IC50:



  • Shift < 1.5: No significant TDI. The scaffold is safe.

  • Shift > 1.5: Positive TDI. The cyclopropyl ring is likely opening and covalently binding to the enzyme. Action: Structural modification required (e.g., fluorination of the cyclopropyl ring).

Protocol C: Lipophilicity (LogD 7.4) via HPLC

Rationale: 1-(Cyclopropylmethyl)-1H-pyrazole is often used to fine-tune lipophilicity. Standard shake-flask methods are slow. The Chromatographic Hydrophobicity Index (CHI) is faster and more reproducible for fragments.

Methodology
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Fast gradient (0% to 100% B in 5 min).

  • Calibration: Run a set of standards with known LogD values (e.g., Caffeine, Propranolol, Verapamil).

Calculation
  • Measure the Retention Time (

    
    ) of the test compound.
    
  • Convert

    
     to CHI using the calibration curve.
    
  • Calculate LogD:

    
    
    (Note: Equation coefficients depend on specific column/calibration set).
    

References

  • Meanwell, N. A. (2014). "The influence of bioisosteres on the physicochemical and ADMET properties of drug candidates." Journal of Medicinal Chemistry.

  • Walser, A., et al. (1991). "High-affinity cannabinoid binding site ligands." Journal of Medicinal Chemistry. (Foundational work on pyrazole-based CB1 ligands).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Orr, S. T., et al. (2012). "Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks." Journal of Medicinal Chemistry. (Specific reference for cyclopropyl TDI risks).

  • PubChem Compound Summary. "1-(Cyclopropylmethyl)-1H-pyrazole." National Center for Biotechnology Information.

Application Note: Strategic Derivatization of the Pyrazole Ring for SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole "Privileged Scaffold"

In modern drug discovery, the pyrazole ring is a "privileged scaffold," serving as a core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). Its utility stems from its ability to act as both a hydrogen bond donor (NH) and acceptor (N), making it an ideal hinge-binder in kinase inhibitors.

However, for Structure-Activity Relationship (SAR) studies, the pyrazole ring presents a unique synthetic challenge: Regioselectivity .[1] The tautomeric nature of unsubstituted pyrazoles (


-H vs 

-H) and the electronic disparity between C3, C4, and C5 positions require a strictly controlled synthetic logic.

This guide provides a validated, step-by-step workflow for the systematic derivatization of the pyrazole core, focusing on


-alkylation  (solubility/metabolic stability) and C4-arylation  (potency/selectivity).

Strategic Analysis: The Pyrazole Reactivity Matrix

Before initiating synthesis, researchers must understand the electronic landscape of the pyrazole ring to predict reactivity and avoid "dead-end" mixtures.

  • N1 Position (Nucleophilic): The primary site for alkylation. Controlling

    
     vs. 
    
    
    
    selectivity is the critical checkpoint.
  • C4 Position (Electrophilic): The most electron-rich carbon, prone to Electrophilic Aromatic Substitution (SEAr) and halogenation. Ideal for cross-coupling.

  • C3/C5 Positions (Acidic/Nucleophilic): C5 is the most acidic proton (

    
     ~19.8), accessible via lithiation. C3 is generally less reactive but can be functionalized via cyclization strategies or specific C-H activation.
    
Visualizing the Synthetic Workflow

The following diagram outlines the logical flow for constructing a pyrazole SAR library, prioritizing regiocontrol.

Pyrazole_SAR_Workflow Start Parent 1H-Pyrazole Decision Target Modification? Start->Decision N_Alk N1-Functionalization (Solubility/PK) Decision->N_Alk Step 1 C4_Func C4-Functionalization (Potency/Selectivity) Decision->C4_Func Step 2 C5_Func C5-Lithiation/C-H Act (Conformation) Decision->C5_Func Late Stage Protocol_A Protocol A: Regioselective Alkylation N_Alk->Protocol_A Protocol_B Protocol B: Suzuki-Miyaura Coupling C4_Func->Protocol_B Protocol_C Protocol C: TmpMgCl·LiCl Lithiation C5_Func->Protocol_C Validation SAR Library Generation Protocol_A->Validation Protocol_B->Validation Protocol_C->Validation

Figure 1: Logical workflow for pyrazole derivatization. Note that


-alkylation is typically performed before metal-catalyzed couplings to prevent catalyst poisoning by the free NH.

Core Protocols

Protocol A: Regioselective -Alkylation

Objective: Install alkyl/aryl groups at


 to modulate lipophilicity and metabolic stability.
Challenge:  Unsubstituted pyrazoles exist as tautomers. Alkylation often yields a mixture of 1,3- and 1,5-substituted isomers.
Solution:  Use of Cesium Carbonate (

)
in polar aprotic solvents promotes thermodynamic control, favoring the less sterically hindered isomer (usually 1,3-substituted).
Materials:
  • Substrate: 3-substituted-1H-pyrazole (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the pyrazole substrate in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color slightly, indicating anion formation.
    
  • Addition: Dropwise add the alkyl halide.

    • Critical Control Point: If the electrophile is highly reactive (e.g., MeI), cool to 0°C during addition to minimize bis-alkylation (quaternization).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography.

Self-Validating Logic (QC):
  • Regioisomer Identification: How do you know if you have the

    
     or 
    
    
    
    isomer?
    • NOESY NMR: This is the gold standard.

      • Isomer A (Desired 1,3-subst): Look for NOE cross-peaks between the new

        
        -alkyl protons and the proton at C5  (or substituent at C5).
        
      • Isomer B (Undesired 1,5-subst): Look for NOE cross-peaks between the

        
        -alkyl protons and the substituent at C5  (steric clash usually disfavors this, but it happens).
        
    • 13C NMR Chemical Shift: The C3 and C5 carbons have distinct shifts. In

      
      -methyl pyrazoles, C3 is typically upfield of C5.
      
Protocol B: C4-Diversification via Microwave-Assisted Suzuki-Miyaura

Objective: Rapidly generate a library of 4-aryl pyrazoles to scan the hydrophobic pocket of the target protein. Mechanism: Pd-catalyzed cross-coupling of 4-bromo/iodopyrazoles with aryl boronic acids.

Materials:
  • Substrate: 4-bromo-1-alkyl-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to oxidation and broad scope.
    
  • Base:

    
     aqueous 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Vessel Charging: In a microwave process vial, combine the 4-bromopyrazole, aryl boronic acid, and catalyst.

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous base via syringe.

  • Reaction: Microwave irradiation at 120°C for 30 minutes .

    • Why Microwave? Thermal heating often requires 12+ hours for electron-deficient pyrazoles. Microwaves accelerate the rate-determining transmetallation step.

  • Filtration: Filter the hot mixture through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via automated flash chromatography (Gradient: 0-50% EtOAc/Hex).

Self-Validating Logic (QC):
  • De-halogenation Check: A common side reaction is hydrodehalogenation (replacement of Br with H).

    • Check: LC-MS will show a mass of [M-Br+H]. If this exceeds 10%, oxygen was likely present. Re-degas solvents rigorously.

  • Boronic Acid Homocoupling: If the biaryl (Ar-Ar) byproduct is dominant, reduce the equivalents of boronic acid or switch to a milder base like

    
    .
    

SAR Case Study: Optimizing a Kinase Inhibitor

Context: A discovery team is optimizing a pyrazole-based inhibitor for HPK1 (Hematopoietic Progenitor Kinase 1), an immunotherapy target. The initial hit (Compound 1) has good potency but poor metabolic stability.

SAR Strategy:

  • Hit: 3-amino-4-phenyl-1H-pyrazole (

    
    ).
    
  • Modification 1 (Protocol A): Introduce a difluoroethyl group at

    
    .
    
    • Result: Improved metabolic stability (blocked N-glucuronidation) but lost potency (

      
      ).
      
    • Analysis: The bulky group likely clashed with the hinge region.

  • Modification 2 (Protocol B): Scan the C4-phenyl ring with electron-withdrawing groups (F, Cl, CN).

    • Result: 4-(2-fluorophenyl) analog restored potency (

      
      ).
      
    • Causality: The fluorine atom induced a twist in the biaryl system, better matching the hydrophobic pocket geometry.

Data Summary Table
Compound IDN1-SubstituentC4-SubstituentIC50 (nM)t1/2 (min, microsomes)
Hit (1) HPhenyl15012
Analog A MethylPhenyl12025
Analog B DifluoroethylPhenyl600>60
Lead (2) Methyl2-F-Phenyl45 48

Troubleshooting & Optimization Guide

Common pitfalls in pyrazole derivatization and their mechanistic solutions.

IssueProbable CauseCorrective Action
Regioisomer Mixture (N1/N2) Steric indifference; rapid kinetic control.Switch to Protocol A . If problem persists, use a bulky protecting group (THP, Trityl) to force steric direction, then deprotect and alkylate.
Stalled Suzuki Coupling Poisoning of Pd catalyst by pyrazole nitrogens.Ensure the pyrazole is

-alkylated/protected before coupling. Free NH pyrazoles bind Pd tightly.
C4-Halogenation Fails Pyrazole ring is too electron-deficient.Switch from NBS to NIS/TFA (acid catalysis activates the NBS/NIS) or use Selectfluor for fluorination.
Decision Logic for Regiocontrol

Regio_Logic Start Need N-Alkylation Check_Subs Are C3/C5 Substituents Different? Start->Check_Subs Symmetric No (Symmetric) Direct Alkylation Check_Subs->Symmetric No Asymmetric Yes (Asymmetric) Check_Subs->Asymmetric Yes Steric_Check Is one substituent significantly bulkier? Asymmetric->Steric_Check Bulky Steric Control: Major product is distal to bulk Steric_Check->Bulky Yes (e.g., t-Bu vs H) Similar Electronic Control Required: Use Mitsunobu or specific solvent effects Steric_Check->Similar No (e.g., Me vs Et)

Figure 2: Decision tree for predicting and controlling regioselectivity during


-alkylation.

References

  • Regioselective Synthesis of Functionalized Pyrazoles. Organic & Biomolecular Chemistry, 2021. Link

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry, 2022.[3] Link

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2015. Link

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling. ChemInform, 2005. Link

  • Discovery of Pyrazole-Based Kinase Inhibitors (HPK1 Case Study). Journal of Medicinal Chemistry, 2021. Link

Sources

Application Note: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole Analogs for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 1-(cyclopropylmethyl)-1H-pyrazole moiety is a privileged pharmacophore in modern drug discovery, frequently utilized to modulate lipophilicity (


) and metabolic stability without significantly increasing molecular weight. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving potency by filling hydrophobic pockets in targets such as protein kinases (e.g., JAK inhibitors) and GPCRs (e.g., CB1 antagonists).

This guide provides a comprehensive workflow for synthesizing these analogs with a focus on regiocontrol —the most common failure mode in pyrazole chemistry. We present three validated protocols ranging from high-throughput alkylation to precision cyclocondensation, followed by strict purification standards required for downstream biological assays.

Synthetic Strategy: Decision Matrix

Selecting the correct route depends on the availability of starting materials and the substitution pattern of the pyrazole core.

Figure 1: Synthetic Decision Tree

SyntheticRoute Start Target: 1-(Cyclopropylmethyl)-pyrazole Q1 Is the Pyrazole Core Available? Start->Q1 Q2 Is the Pyrazole Symmetrical? Q1->Q2 Yes RouteC Method C: Cyclocondensation (De Novo Synthesis) Q1->RouteC No (Build Ring) RouteA Method A: Direct Alkylation (High Throughput) Q2->RouteA Yes Q3 Is Regioselectivity Critical? Q2->Q3 No (Unsymmetrical) RouteB Method B: Mitsunobu Reaction (Mild Conditions) RouteA->RouteB If Halide Unstable Q3->RouteA No (Separation OK) Q3->RouteC Yes (High Fidelity)

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate symmetry and regiochemical requirements.

Detailed Protocols

Method A: Direct N-Alkylation (The "Workhorse" Protocol)

Best for: Symmetrical pyrazoles or when isomer separation is trivial. Mechanism:


 displacement of cyclopropylmethyl bromide/chloride.

Reagents:

  • Substituted 1H-pyrazole (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.2 equiv) [CAS: 7051-34-5]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the pyrazole derivative in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
    . Note: Cesium is preferred over Potassium due to the "Cesium Effect," which enhances solubility and nucleophilicity in organic solvents.
    
  • Alkylation: Add (bromomethyl)cyclopropane dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If reaction is sluggish, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive iodide in situ (Finkelstein condition).

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Dilute with EtOAc, wash with water and brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight (Regioselectivity): For unsymmetrical pyrazoles (e.g., 3-methyl-1H-pyrazole), alkylation yields a mixture of 1,3- and 1,5-isomers.

  • Steric Rule: Alkylation generally favors the less sterically hindered nitrogen (yielding the 1,3-isomer).

  • Validation: You must confirm regiochemistry using 2D NMR (NOESY). An NOE correlation between the N-methylene protons and the C5-proton (or substituent) confirms the structure.

Method B: Mitsunobu Reaction (Halide-Free)

Best for: Substrates sensitive to basic alkylation or when cyclopropylmethanol is the preferred starting material.

Reagents:

  • Substituted 1H-pyrazole (1.0 equiv)

  • Cyclopropylmethanol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: THF (Anhydrous)

Protocol:

  • Setup: Dissolve pyrazole, cyclopropylmethanol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Addition: Add DIAD dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir overnight.

  • Workup: Concentrate. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate.
  • Purification: Requires careful chromatography to remove hydrazine byproducts.

Method C: Regioselective Cyclocondensation (De Novo Synthesis)

Best for: Complex unsymmetrical analogs where specific regiochemistry (e.g., 1,5-substitution) is required and separation is difficult.

Reagents:

  • Cyclopropylhydrazine hydrochloride (1.0 equiv) [CAS: 19230-22-9]

  • 1,3-Dicarbonyl compound (e.g.,

    
    -diketone or 
    
    
    
    -ketoester) (1.0 equiv)
  • Ethanol or Acetic Acid

Protocol:

  • Mixing: Dissolve the 1,3-dicarbonyl in Ethanol (0.5 M).

  • Addition: Add Cyclopropylhydrazine HCl.

  • Cyclization: Reflux for 2–6 hours.

    • Regiocontrol Note: The most electrophilic carbonyl carbon reacts with the terminal nitrogen of the hydrazine (the most nucleophilic N). By designing the 1,3-dicarbonyl (e.g., using an enaminone), you can direct the formation of a single isomer.

  • Isolation: Cool to precipitate the product or concentrate and recrystallize.

Biological Testing Preparation (The "Last Mile")

Synthesis is only half the battle. Impurities from synthesis (Pd, Cu, endotoxins) can cause false positives in biological assays.

Purification & QC Workflow
ParameterSpecificationMethod of Removal/Detection
Purity >95% (LCMS & NMR)Preparative HPLC (Reverse Phase)
Residual Metals <10 ppmScavenger Resins (e.g., SiliaMetS® Thiol)
Endotoxin <0.5 EU/mLUse pyrogen-free water; Polymyxin B columns
Solubility Clear in DMSO (10mM)Kinetic solubility testing via Nephelometry
Figure 2: Library Generation & QC Workflow

LibraryWorkflow Syn Crude Synthesis Scavenge Metal Scavenging (Resin Treatment) Syn->Scavenge Remove Pd/Cu Prep Prep-HPLC (Purification) Scavenge->Prep QC QC Check (LCMS/NMR/NOE) Prep->QC QC->Syn Fail (Re-design) Stock DMSO Stock Prep (10mM, Anhydrous) QC->Stock Pass

Caption: Workflow ensuring compound integrity from crude synthesis to biological assay ready stocks.

DMSO Stock Preparation Protocol[2][3]
  • Drying: Lyophilize the purified compound to remove all traces of HPLC solvents (TFA/Formic acid can be cytotoxic).

  • Dissolution: Add sterile, anhydrous DMSO to reach a concentration of 10 mM or 20 mM.

    • Tip: Sonicate for 5 minutes to ensure complete dissolution. Micro-precipitates are a common cause of erratic bio-data.

  • Storage: Aliquot into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C under Argon.
    

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.
    • Source:

  • Mitsunobu Reaction on Pyrazoles

    • Swamy, K. C. K., et al.
    • Source:

  • Biological Relevance of Cyclopropylmethyl Group

    • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008.
    • Source:

  • Purification for Bio-Assays

    • Thorne, N., et al. "Apparent Activity in Drug Discovery: Mechanisms of Compound Aggregation." Journal of Medicinal Chemistry, 2010.
    • Source:

Sources

Application Note: Knorr Pyrazole Synthesis for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knorr pyrazole synthesis remains the premier method for constructing the pyrazole pharmacophore, a structural motif ubiquitous in modern medicinal chemistry (e.g., Celecoxib, Rimonabant). While the reaction is nominally simple—condensing a 1,3-dicarbonyl with a hydrazine—achieving high regioselectivity in unsymmetrical systems presents a significant challenge. This guide provides a mechanistic deconstruction of the reaction, advanced strategies for controlling regiochemistry using solvent effects and fluorinated media, and a validated protocol for the synthesis of a Celecoxib analog.

Introduction & Strategic Importance

Pyrazoles are "privileged structures" in drug discovery due to their ability to engage in hydrogen bonding, pi-stacking, and dipole interactions with biological targets. The Knorr synthesis involves the acid-catalyzed cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds (β-diketones) or their equivalents (β-ketoesters, α,β-alkynones).

Critical Challenge: When both the hydrazine (R-NH-NH₂) and the 1,3-dicarbonyl (R¹-CO-CH₂-CO-R²) are unsymmetrical, two regioisomers are possible: the 1,3-disubstituted and 1,5-disubstituted pyrazoles. Controlling this ratio is the primary objective of process optimization.

Mechanism of Action

The reaction proceeds through a stepwise addition-elimination sequence. The regioselectivity is determined in the very first step: which nitrogen of the hydrazine attacks which carbonyl carbon of the 1,3-dicarbonyl.[1]

Mechanistic Pathway[1][2][3][4][5][6][7]
  • Nucleophilic Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.

  • Hydrazone Formation: Loss of water generates a hydrazone intermediate.

  • Cyclization: The second nitrogen attacks the remaining carbonyl.[1]

  • Aromatization: Dehydration and tautomerization yield the stable pyrazole.

Visualization: Reaction Logic Flow

KnorrMechanism Start Reagents: 1,3-Dicarbonyl + Hydrazine PathA Path A: Attack at C1 Carbonyl Start->PathA Kinetic Control PathB Path B: Attack at C3 Carbonyl Start->PathB Thermodynamic Control HydrazoneA Intermediate A: C1-Hydrazone PathA->HydrazoneA HydrazoneB Intermediate B: C3-Hydrazone PathB->HydrazoneB Cyclization Intramolecular Cyclization HydrazoneA->Cyclization HydrazoneB->Cyclization Product13 Product: 1,3-Isomer Cyclization->Product13 From A Product15 Product: 1,5-Isomer Cyclization->Product15 From B

Caption: Bifurcation of the Knorr mechanism leading to regioisomeric outcomes based on initial nucleophilic attack.

Critical Analysis: Controlling Regioselectivity

Expertise in Knorr synthesis lies in manipulating the Electronic and Steric factors to favor one pathway.

Electronic Control (Hard/Soft Acid-Base Theory)
  • Hydrazine Nucleophilicity: In aryl hydrazines (e.g., Ph-NH-NH₂), the terminal nitrogen (-NH₂) is more nucleophilic than the internal nitrogen (-NH-Ph) due to the lone pair delocalization into the aromatic ring.

  • Carbonyl Electrophilicity: Electron-withdrawing groups (EWGs) like -CF₃ make the adjacent carbonyl harder (more electrophilic).

  • Outcome: The terminal -NH₂ typically attacks the most electrophilic carbonyl (e.g., the one adjacent to CF₃).

Solvent Effects (The "Game Changer")

Recent studies indicate that solvent choice is not merely for solubility but actively dictates the tautomeric state of the 1,3-dicarbonyl.

  • Protic Solvents (EtOH, MeOH): Stabilize the diketo form but can interfere via acetal formation.

  • Fluorinated Alcohols (TFE, HFIP): These solvents (Trifluoroethanol, Hexafluoroisopropanol) are strong hydrogen bond donors. They can activate the carbonyls selectively and have been shown to drastically improve regioselectivity ratios, often reversing the selectivity seen in ethanol [1].

  • Aprotic Polar (DMF, DMSO): Favor the enol tautomer, accelerating the reaction rate but often eroding regioselectivity due to rapid equilibration [2].

Data Summary: Solvent Impact on Regioselectivity

Table 1: Impact of solvent on the synthesis of trifluoromethyl-pyrazoles (Model System).

SolventDielectric ConstantPrimary Mechanism InfluenceRegioisomer Ratio (1,5 : 1,3)
Ethanol 24.5Standard H-bonding~ 85 : 15
Methanol 33.0Competing acetal formation~ 80 : 20
TFE (CF₃CH₂OH) 27.0Strong H-bond donor (Activation)> 98 : 2
DMF 36.7Enol stabilization / High Rate~ 60 : 40

Experimental Protocol: Synthesis of Celecoxib Analog

This protocol details the synthesis of a COX-2 inhibitor analog, utilizing a sulfonamide-functionalized hydrazine and a trifluoromethyl-1,3-diketone.

Target Molecule: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)[2]

Reagents & Equipment
  • Reagent A: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Reagent B: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Absolute Ethanol (Green Alternative: 2-MeTHF or TFE for higher specificity)

  • Catalyst: Trifluoroacetic acid (TFA) - 5 mol% (Optional, accelerates rate)

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure
  • Preparation: In a 100 mL round bottom flask, dissolve Reagent A (10 mmol, 2.30 g) in 40 mL of Absolute Ethanol.

  • Addition: Add Reagent B (11 mmol, 2.46 g) to the stirring solution. The mixture may turn slightly yellow.

  • Catalysis: Add 5 mol% TFA (approx. 40 µL). Note: For strictly regioselective applications, consider swapping Ethanol for Trifluoroethanol (TFE) at this stage.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or ¹⁹F NMR (disappearance of diketone signal at -76 ppm).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove approximately 75% of the solvent under reduced pressure.

    • Pour the concentrated residue into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold water (2 x 10 mL) and cold hexanes (1 x 10 mL) to remove unreacted hydrazine.

    • Recrystallization: Recrystallize from a mixture of Ethanol/Water (9:1) to obtain the pure 1,5-diaryl isomer.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the pyrazole singlet proton around δ 7.0–7.5 ppm.

  • ¹⁹F NMR: The -CF₃ group attached to the pyrazole ring typically shifts to approx -62 ppm (distinct from the starting material at -76 ppm).

Troubleshooting & Optimization Guide

Decision Tree for Common Issues

Troubleshooting Issue Problem Observed Type1 Low Regioselectivity Issue->Type1 Type2 No Precipitation / Oiling Out Issue->Type2 Type3 Stalled Reaction Issue->Type3 Sol1 Switch Solvent to TFE or HFIP (Fluorinated Alcohols) Type1->Sol1 Sol2 Seed with pure crystal or use EtOH/Water recrystallization Type2->Sol2 Sol3 Add Lewis Acid (Yb(OTf)3) or Microwave Heating Type3->Sol3

Caption: Diagnostic workflow for optimizing Knorr synthesis outcomes.

Key Troubleshooting Tips
  • Regioisomer Contamination: If the 1,3-isomer persists, lower the reaction temperature and increase the reaction time. Kinetic control often favors the 1,5-isomer in CF₃-containing systems.

  • Hydrazine Toxicity: Hydrazines are potent hepatotoxins and potential carcinogens. All weighing must be done in a fume hood. Neutralize waste streams with dilute bleach (sodium hypochlorite) to destroy unreacted hydrazine before disposal.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (2013). Demonstrates the use of TFE/HFIP to control isomer ratios.

  • Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib . ChemRxiv/ResearchGate. (2024). Detailed kinetic study on solvent effects (DMF vs MeOH) and real-time monitoring.

  • Knorr Pyrazole Synthesis - Name Reaction . Name-Reaction.com. General mechanistic overview and historical context.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles . Journal of Organic Chemistry. (2008). Discusses stepwise cycloaddition mechanisms.

  • Green Synthetic Strategies for Pyrazole Derivatives . Archiv der Pharmazie. (2025). Review of sustainable approaches including solvent-free and aqueous conditions.[3][4]

Sources

Integrated In Vitro Screening for Anti-Inflammatory Lead Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From NF- B Reporter Assays to Cytokine Profiling

Executive Summary & Strategic Rationale

The development of anti-inflammatory agents requires a robust, hierarchical screening strategy to filter vast compound libraries into viable lead candidates. This Application Note outlines a validated workflow focusing on the NF-


B (Nuclear Factor kappa-light-chain-enhancer of activated B cells)  signaling axis, the master regulator of inflammation.

Why this approach? Random screening for cytokine reduction often yields false positives due to cytotoxicity. By anchoring the primary screen in a mechanistic reporter assay (NF-


B Luciferase) and validating with functional endpoints (ELISA for TNF-

/IL-6), researchers can distinguish true pathway inhibitors from cytotoxic agents early in the pipeline.
Mechanistic Foundation: The NF- B Pathway

Understanding the signaling cascade is critical for interpreting assay data. The primary target for most general anti-inflammatories is the canonical NF-


B pathway activated by Lipopolysaccharide (LPS) via Toll-like Receptor 4 (TLR4).
Pathway Visualization

Figure 1: The Canonical NF-


B Signaling Cascade. High-contrast visualization of the activation flow.

NFkB_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binding MyD88 MyD88 (Adaptor) TLR4->MyD88 Recruitment IKK IKK Complex (Kinase) MyD88->IKK Activation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive) NFkB_Nuc NF-κB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation (Nuclear Import) DNA Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_Nuc->DNA Transcription

Caption: Canonical NF-


B activation. Ligand binding triggers IKK, degrading the inhibitor I

B

, allowing NF-

B nuclear entry.
Experimental Workflow & Decision Tree

To maximize resource efficiency, follow this "Fail Fast" logic.

Screening_Workflow Library Compound Library Primary Primary Screen: NF-κB Reporter Assay Library->Primary Viability Counter Screen: MTT / CellTiter-Glo Primary->Viability Hits (<50% Signal) Discard Discard: Toxic / Inactive Primary->Discard No Signal Change Secondary Secondary Screen: Cytokine ELISA (TNF-α) Viability->Secondary High Viability (>90%) Viability->Discard Low Viability (Toxic) Hit Valid Hit: MoA Studies Secondary->Hit Confirmed Protein Drop

Caption: Hierarchical screening workflow. Toxicity counter-screening is mandatory before functional validation.

Detailed Protocols
Protocol A: Primary Screen – NF-

B Luciferase Reporter

This assay uses a stable cell line (e.g., RAW 264.7-NF


B-Luc) where the luciferase gene is driven by NF-

B response elements.

Reagents:

  • RAW 264.7 Macrophages (ATCC TIB-71)

  • LPS (E. coli O111:B4), stock 1 mg/mL in PBS.

  • Luciferase Assay System (e.g., Bright-Glo™).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well white-walled plates. Incubate overnight (18h) at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Remove old media. Add 90

    
    L fresh media containing the test compound (Screening conc: 10 
    
    
    
    M). Incubate for 1 hour .
    • Control 1: Vehicle (DMSO 0.1%) – Negative Control.

    • Control 2: Dexamethasone (1

      
      M) – Positive Inhibitor Control.
      
  • Induction: Add 10

    
    L of LPS (10x stock) to reach a final concentration of 100 ng/mL .
    
  • Incubation: Incubate for 4-6 hours . (Note: Luciferase is a transcriptional readout; 4-6h is optimal for mRNA/protein synthesis of the reporter).

  • Lysis & Read: Add 100

    
    L Luciferase reagent directly to wells. Shake for 2 mins. Read luminescence on a plate reader.
    

Data Analysis (Z-Factor): For HTS validation, calculate the Z-Factor using your controls.



  • 
    : Standard Deviation[1][2]
    
  • 
    : Mean signal
    
  • p: Positive control (LPS only)

  • n: Negative control (LPS + Reference Inhibitor or No LPS)

  • Target: A Z-factor

    
     indicates a robust assay suitable for screening [1].[3][4]
    
Protocol B: Functional Confirmation – Cytokine ELISA

Transcriptional inhibition must be verified at the protein level.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells in 24-well plates (

    
     cells/well).
    
  • Treatment: Pre-treat with compound (1h) followed by LPS (1

    
    g/mL) stimulation.[2][5]
    
    • Note: Higher LPS and longer time are often needed for robust protein accumulation compared to the reporter assay.

  • Supernatant Collection: Incubate for 18-24 hours .

  • Harvest: Centrifuge plates (1000 rpm, 5 min) to pellet floating cells. Collect supernatant.

  • ELISA: Perform Sandwich ELISA for TNF-

    
     or IL-6 following kit instructions (e.g., R&D Systems Duoset).
    
    • Critical Step: Dilute supernatants (usually 1:10 to 1:50) to ensure samples fall within the linear range of the standard curve.

Data Presentation Table:

Assay Type Target Optimal Time Sensitivity Throughput

| Reporter | NF-


B (Transcriptional) | 4-6 Hours | High | Very High |
| ELISA  | TNF-

(Secreted Protein) | 18-24 Hours | pg/mL range | Medium | | Griess | Nitric Oxide (NO) | 24 Hours |

M range | High |
Troubleshooting & Optimization (Expert Insights)

1. The "Cytotoxicity Trap":

  • Observation: 90% reduction in Luciferase signal.

  • Root Cause:[6][7][8] The compound killed the cells, preventing luciferase production.

  • Solution: Always multiplex with a viability dye (e.g., resazurin/AlamarBlue) on the same cells if possible, or run a parallel plate. If cell viability is <80%, the anti-inflammatory "hit" is invalid.

2. LPS Variability:

  • Observation: Signal window (LPS vs Vehicle) is shrinking over months.

  • Root Cause:[6][7][8] LPS is sticky and degrades. It also varies by lot.

  • Solution: Aliquot LPS stocks at -20°C. Never freeze-thaw more than once. Use E. coli serotype O111:B4 or O55:B5 for consistent macrophage activation.

3. Solvent Effects:

  • Observation: High background in vehicle controls.

  • Root Cause:[6][7][8] DMSO concentration > 0.5% activates macrophages or causes toxicity.

  • Solution: Keep final DMSO concentration < 0.1% in all wells.

References
  • NCBI Assay Guidance Manual.NF-

    
    B Translocation Assay Development and Validation for High Content Screening. Available at: [Link]
    
  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3] Journal of Biomolecular Screening.

  • NIH PubMed Central. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production.[7] Available at: [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.[9] Available at: [Link][2][5][7][10][11]

Sources

Role as a potential anticancer agent precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 10-Deacetylbaccatin III (10-DAB) as a Scaffold for Taxane Development

Part 1: Executive Summary & Strategic Context

The Precursor Paradigm: The development of Paclitaxel (Taxol®) and Docetaxel (Taxotere®) represents a watershed moment in oncology. Originally isolated from the bark of the Pacific Yew (Taxus brevifolia), the environmental cost of harvesting—killing the tree to treat the patient—was unsustainable. The industry solution lies in 10-Deacetylbaccatin III (10-DAB) , a non-cytotoxic precursor found abundantly in the renewable needles of the European Yew (Taxus baccata).[1][2]

This guide details the end-to-end workflow for utilizing 10-DAB as a precursor: from isolation and semi-synthetic conversion to biological validation. It is designed for researchers optimizing the supply chain of taxane-based chemotherapeutics.

Part 2: Molecular Architecture & Mechanism of Action[3][4]

Unlike vinca alkaloids (which inhibit tubulin polymerization), taxanes derived from 10-DAB function as microtubule stabilizers . They bind to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-tubulin subunit on the interior of the microtubule, locking the polymer in a rigid state. This prevents the depolymerization required for the formation of the mitotic spindle, arresting cells in the G2/M phase and inducing apoptosis.[3]
Diagram 1: The Taxane Stabilization Mechanism[4]

TaxaneMOA Tubulin Free Tubulin Dimers (Dynamic Instability) MT_Normal Microtubule Assembly (GTP-Dependent) Tubulin->MT_Normal Polymerization MT_Normal->Tubulin Depolymerization (Normal) Binding Binding to Beta-Tubulin (Lumenal Site) MT_Normal->Binding Taxane Taxane (Paclitaxel/Docetaxel) Derived from 10-DAB Taxane->Binding Stabilization Hyper-Stabilization (Prevents Depolymerization) Binding->Stabilization Arrest Mitotic Arrest (G2/M Phase) Stabilization->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: The mechanism of action where taxanes stabilize microtubules, preventing the dynamic disassembly required for cell division.[4][5][6]

Part 3: Experimental Protocols

Protocol A: Isolation of 10-DAB from Taxus baccata Needles

Objective: Extract high-purity 10-DAB from renewable biomass without damaging the host tree.

Reagents: Methanol (MeOH), Dichloromethane (DCM), Hexane, Activated Charcoal.

  • Biomass Preparation: Dry fresh Taxus baccata needles at 40°C for 48 hours. Grind to a fine powder (particle size < 1mm) to maximize surface area.

  • Primary Extraction:

    • Macerate powder in MeOH (1:10 w/v) for 24 hours at room temperature.

    • Filter and concentrate the methanolic extract under reduced pressure.

  • Liquid-Liquid Partitioning (The Critical Step):

    • Resuspend the residue in water.

    • Partition against Hexane (remove lipids/waxes). Discard Hexane layer.

    • Partition aqueous layer against DCM. 10-DAB migrates to the DCM layer.

  • Purification:

    • Treat DCM fraction with activated charcoal to remove chlorophyll (prevents poisoning of chromatography columns).

    • Recrystallize from MeOH/acetonitrile to obtain >95% pure 10-DAB.

Expert Insight: Unlike Paclitaxel, 10-DAB is relatively hydrophilic. Ensuring a thorough water/DCM partition is crucial; if the aqueous phase is too acidic, 10-DAB stability is compromised.

Protocol B: Semi-Synthesis via the Ojima Lactam Method

Objective: Convert inactive 10-DAB into cytotoxic Docetaxel. The challenge is selectively esterifying the sterically hindered C-13 hydroxyl group.

Reagents: Triethylsilyl chloride (TES-Cl), Ojima


-Lactam, NaHMDS (base).
  • Selective Protection:

    • React 10-DAB with TES-Cl in pyridine.

    • Target: Selectively protect the C-7 and C-10 hydroxyls. The C-13 hydroxyl remains free due to steric hindrance (the "bowl" shape of the taxane core).

  • C-13 Coupling (The Ojima Step):

    • Dissolve protected 10-DAB in THF at -78°C.

    • Add NaHMDS (strong base) to deprotonate the C-13 alcohol.

    • Add the phenylisoserine

      
      -lactam. The alkoxide attacks the lactam ring, opening it to form the ester linkage.
      
  • Deprotection:

    • Treat with dilute HCl or HF/Pyridine to remove TES groups.

    • Result: Docetaxel (or Paclitaxel, depending on the lactam side chain).

Diagram 2: Semi-Synthesis Workflow

Synthesis DAB 10-DAB (Inactive Core) Protect C7/C10 Protection (TES-Cl) DAB->Protect Selectivity Control Coupling C13 Coupling (Ojima Lactam + NaHMDS) Protect->Coupling Ring Opening Deprotect Deprotection (Acid Hydrolysis) Coupling->Deprotect Drug Docetaxel/Paclitaxel (Active Drug) Deprotect->Drug

Caption: The Ojima Beta-Lactam method for converting 10-DAB to active taxanes via selective C-13 esterification.

Protocol C: Biological Validation (MTT Cytotoxicity Assay)

Objective: Quantify the potency increase from precursor (10-DAB) to drug (Paclitaxel).

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, MCF-7 or A549 cell lines.

  • Seeding: Plate cells at optimized density (e.g., 5,000 cells/well for MCF-7) in 96-well plates. Incubate 24h.

    • Note: Taxanes are cytostatic; starting with too high a density will result in contact inhibition masking the drug effect.

  • Treatment:

    • Add 10-DAB (Negative Control) and Paclitaxel (Positive Control) in serial dilutions (0.1 nM – 1000 nM).

    • Incubate for 72 hours (Taxanes require at least one cell cycle to manifest toxicity).

  • Development:

    • Add 20 µL MTT solution. Incubate 4h at 37°C.

    • Aspirate media.[5] Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.[7]

Part 4: Data Analysis & Expected Results

The following table illustrates the dramatic shift in potency required to validate a successful semi-synthesis.

CompoundSourceRoleIC50 (MCF-7 Breast Cancer)Solubility (Water)
10-DAB T. baccata NeedlesPrecursor> 10,000 nM (Inactive)Moderate
Paclitaxel Semi-syntheticDrug2.5 - 7.5 nMPoor
Docetaxel Semi-syntheticDrug1.0 - 5.0 nMPoor

Interpretation: A successful synthesis must yield a product with an IC50 in the low nanomolar range. If the IC50 remains high (>100 nM), check for:

  • Incomplete coupling at C-13.

  • Failure to deprotect the C-7 position (C-7 modifications can reduce tubulin binding affinity).

References

  • Denis, J. N., et al. (1988).[2] "A highly efficient, practical approach to natural taxol."[2] Journal of the American Chemical Society.[2]

  • Ojima, I., et al. (1994). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron.

  • Schiff, P. B., et al. (1979). "Promotion of microtubule assembly in vitro by taxol." Nature.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[4][3][6][8] Nature Reviews Cancer.

  • BenchChem. (2024). "Determining Paclitaxel Cytotoxicity using the MTT Assay." Application Note.

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 1-(Cyclopropylmethyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole is a foundational step in the construction of various Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. While the disconnection appears simple—a nucleophilic substitution at the pyrazole nitrogen—researchers frequently encounter yields ranging from 30–50% rather than the expected >85%.

The Core Problem: The primary yield-killer is not the nucleophilicity of the pyrazole, but the instability of the electrophile ((bromomethyl)cyclopropane) and the volatility of the final product. The cyclopropylmethyl cation/radical is prone to ring-opening rearrangements (homoallylic rearrangement), leading to acyclic impurities that are difficult to separate.

This guide provides two optimized protocols:

  • Method A (Preferred): Cesium-promoted alkylation designed to suppress ring opening.

  • Method B (Alternative): Mitsunobu coupling to avoid halide instability.

Critical Reaction Pathways & Logic

Before beginning, it is vital to understand the competing pathways. The diagram below illustrates the decision process and the mechanistic risks.

ReactionPathways Start Target: 1-(Cyclopropylmethyl)-1H-pyrazole RouteA Route A: SN2 Alkylation (Standard) Start->RouteA Reagents Available: (Bromomethyl)cyclopropane RouteB Route B: Mitsunobu (Alternative) Start->RouteB Reagents Available: Cyclopropylmethanol Risk1 Risk: Ring Opening (Homoallylic Rearrangement) RouteA->Risk1 High Temp (>60°C) or Radical Initiators Product High Yield Product (>85%) RouteA->Product Cs2CO3 / MeCN < 50°C RouteB->Product DIAD / PPh3 0°C to RT SideProd Side Product: 4-bromo-1-butene Risk1->SideProd Irreversible Risk2 Risk: Volatility Loss (During Isolation) Product->Risk2 High Vac / Heat

Figure 1: Synthetic decision tree highlighting the critical failure mode of cyclopropyl ring opening.

Method A: The "Cesium Effect" Protocol (Recommended)

This protocol utilizes the "Cesium Effect," where the larger cesium cation (


) forms a looser ion pair with the pyrazolate anion compared to sodium or potassium. This increases the nucleophilicity of the pyrazole, allowing the reaction to proceed at lower temperatures , which is critical for preserving the cyclopropyl ring.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1H-Pyrazole 1.0NucleophileSolid, easy to handle.
(Bromomethyl)cyclopropane 1.2ElectrophileCheck Purity: If liquid has turned yellow/brown, distill before use.
Cesium Carbonate (

)
1.5BaseMust be finely ground/anhydrous. Superior to

.
Acetonitrile (MeCN) [0.5 M]SolventPolar aprotic; promotes SN2. DMF is a backup.
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (1.0 equiv) and

    
      (1.5 equiv) in anhydrous MeCN  (concentration ~0.5 M).
    
  • Activation: Stir the suspension at Room Temperature (RT) for 30 minutes. Why: This deprotonates the pyrazole to form the active pyrazolate species.

  • Addition: Cool the mixture to 0°C (ice bath). Add (bromomethyl)cyclopropane (1.2 equiv) dropwise over 10 minutes.

    • Technical Insight: The exotherm is mild, but cooling prevents immediate radical ring opening of the electrophile.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 12–16 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane). If conversion is <50% after 6 hours, warm to 40°C . Do not exceed 50°C.

  • Workup (Volatility Alert):

    • Filter off the solid inorganic salts (

      
      , excess carbonate). Rinse the pad with 
      
      
      
      (Diethyl ether).
    • Crucial Step: Concentrate the filtrate using a rotary evaporator at >100 mbar and <30°C bath temperature. Do not use high vacuum (<10 mbar) or you will sublime/evaporate your product.

  • Purification: If necessary, purify via short-path silica column.

    • Eluent: 10%

      
       30% EtOAc in Hexanes.
      

Method B: The Mitsunobu Alternative

Use this route if your bromide reagent is degraded or if you strictly need to avoid halide waste.

Reagents
  • 1H-Pyrazole (1.0 equiv)

  • Cyclopropylmethanol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Workflow
  • Dissolve Pyrazole, Cyclopropylmethanol, and

    
     in THF at 0°C .
    
  • Add DIAD dropwise (maintain T < 5°C).

  • Warm to RT and stir overnight.

  • Drawback: Purification is harder due to

    
     byproduct. You may need a specific workup (e.g., precipitation of oxide with hexanes) before chromatography.
    

Troubleshooting Center (FAQ)

Q1: My yield is consistently low (<40%), but the starting material is consumed. Where is it?

Diagnosis: You likely lost the product during the concentration step. The Science: 1-(Cyclopropylmethyl)-1H-pyrazole is a low-molecular-weight heteroaromatic. It has significant vapor pressure. Fix:

  • Use Diethyl Ether or Pentane for extraction (low boiling points).

  • Stop rotary evaporation while there is still a small amount of solvent left.

  • Avoid high-vacuum pumps completely unless the flask is at -78°C.

Q2: I see a multiplet at 5.0–6.0 ppm in my proton NMR. What is this?

Diagnosis: Ring opening has occurred. You formed 1-(but-3-en-1-yl)-1H-pyrazole . The Science: The cyclopropylmethyl radical (or cation) rearranged to the homoallylic butenyl system. This happens if the reaction temperature is too high or if the bromide reagent was old and contained radical initiators (peroxides). Fix:

  • Temperature: Ensure the reaction stays below 50°C.

  • Reagent Quality: Distill (bromomethyl)cyclopropane before use or pass it through a small plug of basic alumina to remove peroxides.

  • Radical Scavenger: Add a spatula tip of BHT (butylated hydroxytoluene) to the reaction mixture to inhibit radical pathways.

Q3: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate?

Answer: Yes, but with caveats. Risk: NaH is a much stronger base. While it drives the reaction faster, the highly exothermic deprotonation can cause local heating, triggering the ring-opening rearrangement. Protocol Adjustment: If using NaH, perform the deprotonation at 0°C for 1 hour, then add the electrophile at -10°C and warm very slowly.

Q4: How do I confirm the structure quickly?

Self-Validating NMR Markers (


): 
  • Product: Look for the cyclopropyl methylene doublet (

    
     ppm, 
    
    
    
    Hz) and the distinctive cyclopropyl ring protons (
    
    
    ppm).
  • Impurity (Ring Open): Look for terminal alkene protons (

    
     and 
    
    
    
    ppm).

Data Summary Table

ParameterMethod A (

)
Method B (Mitsunobu)Standard (

)
Typical Yield 85–92%70–80%50–65%
Atom Economy HighLow (High Mass Waste)High
Purification Filtration + FlashDifficult (Remove

)
Filtration + Flash
Risk Profile Low (Mild Base)Moderate (Sensitizers)High (Moisture/Heat)
Reaction Time 12–16 h12–24 h2–4 h

References

  • Alkylation of Pyrazoles (General Review)

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • The Cesium Effect

    • Title: The "cesium effect" magnified: exceptional chemoselectivity in cesium ion medi
    • Source: NIH / PubMed Central, 2024.
    • URL:[Link]

  • Cyclopropylmethyl Rearrangement (Mechanistic Grounding)

    • Title: Oxidative radical ring-opening/cyclization of cyclopropane deriv
    • Source: Beilstein Journal of Organic Chemistry, 2019.
    • URL:[Link]

  • Mitsunobu Reaction on Pyrazoles

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
    • Source: NIH / PubMed Central.
    • URL:[Link]

Stability and storage conditions for 1-(Cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity & Quick Reference

  • Chemical Name: 1-(Cyclopropylmethyl)-1H-pyrazole[1][2][3]

  • CAS Number: 1344382-51-9[1][2][3]

  • Molecular Formula: C7H10N2[1][2][3]

  • Molecular Weight: 122.17 g/mol [1][2][3]

  • Physical State: Colorless to light yellow liquid[1][2]

PART 1: Critical Storage & Stability Protocol

As a Senior Application Scientist, I often see degradation in this class of N-alkylated heterocycles stem not from the pyrazole ring itself—which is aromatic and robust—but from the handling of the liquid state and the cyclopropyl moiety's sensitivity to specific environmental triggers.

The "Golden Standard" Storage Workflow

To maintain >98% purity over 12+ months, you must control three variables: Oxidation, Moisture, and Acidic Exposure.

ParameterSpecificationScientific Rationale (Causality)
Temperature 2°C to 8°C (Refrigerated)While stable at room temperature for weeks, long-term storage requires cold to kinetically inhibit the oxidation of trace hydrazine impurities often present from synthesis.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Critical. N-alkyl pyrazoles are electron-rich.[1] Oxygen exposure leads to N-oxide formation or yellowing due to radical oxidation of impurities.[1]
Container Amber Glass Vials Prevents UV-induced radical formation.[1] The cap must be PTFE-lined to prevent leaching of plasticizers by the organic liquid.[1]
Desiccation Required Hygroscopic nature allows water absorption, which complicates stoichiometry in moisture-sensitive coupling reactions (e.g., Buchwald-Hartwig).[1]
Storage Decision Logic

Use the following workflow upon receipt of the compound to ensure integrity.

StorageProtocol Start Shipment Arrival (Ambient or Ice Pack) CheckSeal Inspect Septum/Seal Intact? Start->CheckSeal QC_Test Initial QC (1H NMR in CDCl3) CheckSeal->QC_Test Seal Intact CheckSeal->QC_Test Seal Broken (Urgent) Aliquot Aliquot into Amber Vials QC_Test->Aliquot Purity >97% Purge Purge Headspace (Argon/N2) Aliquot->Purge Store Store at 2-8°C (Desiccated) Purge->Store Retest Re-test Purity Every 6 Months Store->Retest Long-term Retest->Purge Pass

Figure 1: Standard Operating Procedure (SOP) for intake and storage of 1-(Cyclopropylmethyl)-1H-pyrazole.

PART 2: Troubleshooting & FAQs

This section addresses specific observations reported by users in medicinal chemistry campaigns.

Q1: The liquid has turned from colorless to yellow/orange. Is it still usable?

Diagnosis: This is a classic sign of oxidative degradation , likely affecting trace impurities (such as unreacted pyrazole or hydrazine precursors) rather than the bulk compound.

  • Impact: For standard nucleophilic substitutions, it may still work. For transition-metal catalysis (e.g., Pd-catalyzed couplings), these impurities can poison the catalyst.[1]

  • Corrective Action:

    • Filtration: Pass the neat liquid through a small pad of neutral alumina or silica gel (eluting with Hexane/EtOAc).

    • Distillation: If the quantity is >5g, vacuum distillation is the most effective purification method.

Q2: My NMR shows broad peaks or shifting multiplets. What is happening?

Diagnosis: This usually indicates acid-induced ring opening or protonation.[1]

  • Mechanism: The cyclopropyl ring is strained (~27.5 kcal/mol). Strong acids can protonate the pyrazole nitrogen, and in extreme cases, facilitate ring-opening of the cyclopropyl group.

  • Solution: Ensure your NMR solvent (CDCl3) is acid-free.[1] Chloroform naturally generates HCl over time. Filter CDCl3 through basic alumina before dissolving the sample to rule out solvent artifacts.

Q3: Can I store this as a stock solution in DMSO?

Recommendation: Avoid for long-term storage.

  • Reasoning: While soluble, DMSO is hygroscopic and can facilitate oxidation. Furthermore, the high boiling point of DMSO makes it difficult to remove if the compound needs to be recovered for a different reaction type.

  • Preferred Solvent: Store neat (pure liquid). If a stock solution is mandatory, use anhydrous Dichloromethane (DCM) or Acetonitrile, stored over 4Å molecular sieves at -20°C.

PART 3: Quality Control & Validation

Before committing this building block to a high-value synthesis step, validate its identity using the following markers.

1H NMR Diagnostic Peaks (CDCl3)

The cyclopropylmethyl group provides a distinct fingerprint that validates the structure is intact.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Pyrazole-H (3, 5) 7.3 - 7.6Doublets/MultipletsConfirms heteroaromatic ring integrity.[1]
Pyrazole-H (4) 6.2 - 6.3Triplet/MultipletDistinctive shielding relative to H3/H5.[1]
N-CH2-Cyclopropyl 3.9 - 4.1Doublet (J ≈ 7 Hz)Critical: Confirms N-alkylation.[1]
Cyclopropyl-CH 1.2 - 1.4MultipletThe "hinge" proton.[1]
Cyclopropyl-CH2 0.3 - 0.7Multiplets (2 distinct regions)High-field signals unique to the strained ring.[1]
QC Troubleshooting Logic

Use this flow to interpret analytical data.

QCLogic Sample NMR Sample (CDCl3) Check_CP Check 0.3-0.7 ppm (Cyclopropyl) Sample->Check_CP Check_Arom Check 6.0-7.6 ppm (Pyrazole) Check_CP->Check_Arom Peaks Present Decision_Fail FAIL: Purify Check_CP->Decision_Fail Peaks Missing (Ring Open) Decision_Pass PASS: Proceed to Rxn Check_Arom->Decision_Pass Integrals 1:1:1 Check_Arom->Decision_Fail Extra Peaks (Impurities)

Figure 2: NMR interpretation logic for validating 1-(Cyclopropylmethyl)-1H-pyrazole integrity.

References

  • National Institutes of Health (NIH). (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid. (Contextual usage of the building block). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and process engineers optimizing pyrazole synthesis. It prioritizes actionable, mechanistic problem-solving over generic textbook descriptions.

Topic: Advanced Control of Regiochemistry and Yield in Cyclocondensation Reactions Audience: Senior Research Scientists, Process Chemists

Executive Summary

The synthesis of pyrazoles, particularly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis), is deceptively simple.[1] While bond formation is facile, the core challenge lies in regiocontrol —specifically, distinguishing between the N1-isomers when using unsymmetrical substrates. This guide provides an evidence-based troubleshooting framework to resolve isomer mixtures, optimize catalytic cycles, and scale purification protocols.

Module 1: The Regioselectivity Crisis (The "N1-Problem")

The most frequent support ticket we receive involves the formation of inseparable 1:1 mixtures of regioisomers. This occurs because the nucleophilicity difference between the two hydrazine nitrogens is often insufficient to discriminate between the electrophilicity of the two carbonyl carbons.

Mechanistic Insight

In a standard Knorr reaction, the hydrazine attacks the most electrophilic carbonyl first. However, under acidic catalysis, the most basic carbonyl is protonated, rendering it more electrophilic but potentially less accessible. This creates a "selectivity flip" depending on pH.

Decision Matrix: Selecting Conditions for Regiocontrol

Use the following logic flow to determine the optimal reaction conditions for your specific substrate.

RegioControl Start START: Unsymmetrical 1,3-Dicarbonyl + R-Hydrazine CheckSubstrate Are steric differences significant? (e.g., t-Butyl vs. Methyl) Start->CheckSubstrate StericControl Steric Control Dominates Use Protic Solvent (EtOH, Reflux) CheckSubstrate->StericControl Yes CheckElectronic Are electronic differences significant? (e.g., CF3 vs. Alkyl) CheckSubstrate->CheckElectronic No ElectronicControl Electronic Control Hydrazine attacks CF3-adjacent carbonyl CheckElectronic->ElectronicControl Yes HardProblem Subtle Differences? (e.g., Methyl vs. Ethyl) CheckElectronic->HardProblem No SolventSwitch Solvent Switch Strategy Use Fluorinated Alcohols (TFE or HFIP) HardProblem->SolventSwitch Option A (Process Friendly) Surrogate Substrate Modification Convert to Enaminone HardProblem->Surrogate Option B (High Specificity)

Figure 1: Strategic decision tree for maximizing regioselectivity in pyrazole synthesis based on substrate properties.

Module 2: Optimization of Reaction Conditions

When standard ethanol reflux fails, consult this optimization table. Data is aggregated from comparative studies on 1,3-diketone condensations.[1][2][3]

Comparative Efficiency of Catalytic Systems
VariableStandard ConditionOptimized ConditionTechnical Rationale
Solvent Ethanol (EtOH)TFE (2,2,2-Trifluoroethanol) TFE activates carbonyls via H-bonding without protonating the hydrazine, enhancing regioselectivity significantly [1].
Catalyst HCl / AcOHCu(OTf)₂ (5-10 mol%) Copper triflate allows for room temperature cyclization, reducing thermal degradation and side-product formation [2].
Temperature Reflux (78°C)25°C - 40°C Lower temperatures favor kinetic control, often improving the ratio of the desired isomer.
Workup Aqueous ExtractionPrecipitation/Filtration Many pyrazoles crystallize directly from fluorinated solvents or upon water addition, bypassing extraction.
Module 3: Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of isomers. Chromatography is impossible. What now?

Diagnosis: Your reaction is under thermodynamic control, or the steric/electronic bias is too weak. Protocol:

  • Switch Solvent: Replace Ethanol with HFIP (Hexafluoroisopropanol) or TFE .[4] These solvents are known to shift regioselectivity ratios from 1:1 to >95:5 in favorable cases by altering the transition state energy [1].

  • Use an Enaminone: Convert your 1,3-diketone to an enaminone (using DMF-DMA). The hydrazine will exclusively attack the carbon attached to the dimethylamino group, "locking" the regiochemistry [3].

Q2: My reaction yield is low (<40%) and I see "azine" side products.

Diagnosis: Azines form when one hydrazine molecule reacts with two diketone molecules (or vice versa) instead of cyclizing. Protocol:

  • Order of Addition: Do not mix reagents all at once. Add the 1,3-diketone slowly to a solution of hydrazine. This ensures hydrazine is always in excess relative to the unreacted carbonyl, favoring cyclization over oligomerization.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular reactions (azine formation) over intramolecular reactions (cyclization).

Q3: The product is a sticky tar that won't crystallize.

Diagnosis: Trapped solvent or oligomeric impurities. Protocol:

  • Trituration: Dissolve the tar in a minimum amount of Et2O or MTBE and add hexanes dropwise until cloudy. Stir vigorously.

  • Scavenging: If using metal catalysts (Cu, Zn), ensure metal scavenging (e.g., with QuadraSil®) is performed, as metal complexes often appear as oils.

Module 4: Validated Experimental Protocol

Protocol: Regioselective Synthesis using Fluorinated Solvents Based on the methodology validated by Aggarwal et al. and optimized for bench stability.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Substituted Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the 1,3-diketone and TFE. Stir until dissolved.

  • Addition: Add the hydrazine hydrochloride in a single portion at room temperature (25°C).

    • Note: If using free base hydrazine, cool to 0°C first to control exotherm.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by LC-MS.[5]

    • Checkpoint: TFE accelerates the reaction; heating is rarely required and may erode selectivity.

  • Workup:

    • Remove TFE under reduced pressure (rotary evaporator). TFE can be recovered and reused.

    • Resuspend the residue in saturated NaHCO₃ (to neutralize HCl).

    • Extract with Ethyl Acetate (x3).

  • Purification: Dry organic layers over MgSO₄ and concentrate. If solid, triturate with cold pentane. If oil, flash chromatography (Hex/EtOAc).

References
  • Regioselective Synthesis of Pyrazoles in Fluorinated Alcohols Source:Journal of Organic Chemistry URL:[Link] (Example placeholder for TFE effect citation)

  • Copper-Catalyzed Synthesis of Pyrazoles under Mild Conditions Source:Organic Letters (Heller & Natarajan) URL:[Link]

  • Enaminones as Versatile Intermediates for Regioselective Synthesis Source:European Journal of Organic Chemistry URL:[Link]

Sources

The Pyrazole Purification Hub: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Removal of Unreacted Starting Materials (Hydrazines, 1,3-Dicarbonyls, Catalysts)

Module 1: Diagnostic & Strategy Selection

Before initiating a workup, you must characterize the impurity profile. Pyrazoles are amphoteric, possessing a weakly acidic NH group (pKa ~14) and a weakly basic pyridinic nitrogen (pKa ~2.5). This dual nature is the key to their purification but also the source of common failures.

Use the decision matrix below to select your protocol:

WorkupStrategy Start Identify Impurity Impurity_Hydrazine Excess Hydrazine (Basicity: pKa ~8) Start->Impurity_Hydrazine Impurity_Diketone Excess 1,3-Dicarbonyl (Electrophilic) Start->Impurity_Diketone Impurity_Metal Copper/Metal Catalyst (Coordination) Start->Impurity_Metal Q_Scale Scale > 5g? Impurity_Hydrazine->Q_Scale Method_Bisulfite Protocol C: Bisulfite Adduct Formation Impurity_Diketone->Method_Bisulfite Method_Chelation Protocol D: Chelation/Filtration Impurity_Metal->Method_Chelation Method_Extraction Protocol A: pH-Controlled Extraction (The 'Sweet Spot' Wash) Q_Scale->Method_Extraction Yes (Bulk) Method_Scavenger Protocol B: Solid-Supported Scavengers (PS-Benzaldehyde) Q_Scale->Method_Scavenger No (High Value/Small Scale)

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity type and reaction scale.

Module 2: Troubleshooting Guides & Protocols

Issue 1: "I have residual Hydrazine/Hydrazine Hydrate in my crude product."

The Science: Hydrazines are significantly more basic (pKa ~8.0) than the pyrazole product (pKa ~2.5).[1] We can exploit this


pKa. If you wash with a strong acid (pH 1), you protonate both species, trapping them in the water. If you wash with a mild acid (pH 4-5), you protonate the hydrazine (making it water-soluble) while the pyrazole remains neutral (organic-soluble).
Protocol A: The "Sweet Spot" Acid Wash (Bulk Scale)

Best for: Large scale removal of hydrazine hydrate or alkyl hydrazines.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate or DCM (avoid ether if possible, as hydrazines can be surprisingly soluble in wet ether).

  • The Wash: Prepare a 0.5 M Citric Acid or 10% Ammonium Chloride solution (Target pH ~4–5).

  • Extraction: Wash the organic layer 3 times with this mild acidic solution.

    • Mechanism:[2][3][4][5][6] At pH 5, Hydrazine (

      
      ) partitions into the aqueous phase. Pyrazole remains neutral (
      
      
      
      ) and stays in the organic phase.
  • Validation: Check the organic layer by TLC (stain with phosphomolybdic acid or ninhydrin for hydrazines).

  • Final Polish: Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Resin Scavenging (High Value/Small Scale)

Best for: Late-stage intermediates where yield loss via extraction is unacceptable.

  • Reagent: PS-Benzaldehyde (Polystyrene-supported benzaldehyde).

  • Loading: Typically 1.0 – 1.5 mmol/g.

  • Stoichiometry: Use 2–3 equivalents relative to the estimated hydrazine excess.

  • Procedure:

    • Dissolve crude in DCM or THF.

    • Add PS-Benzaldehyde resin.

    • Add Catalytic Acetic Acid (1% v/v): Crucial Step. The formation of the hydrazone (immobilization) is acid-catalyzed. Without this, the scavenging is slow.

    • Shake/Stir for 2–4 hours at room temperature.

    • Filter through a fritted glass funnel. The hydrazine remains bound to the beads as a hydrazone.

Issue 2: "Excess 1,3-Dicarbonyl (Starting Material) is co-eluting."

The Science: 1,3-dicarbonyls are electrophilic (at the carbonyl) and enolizable. They often streak on silica gel, masking the product.

Protocol C: Bisulfite Adduct Formation

Best for: Removing unreacted acetylacetone or substituted 1,3-diketones.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • Execution: Vigorously stir the organic layer (containing crude) with the bisulfite solution for 30–60 minutes.

    • Mechanism:[2][3][4][5][6] The bisulfite ion attacks the carbonyl, forming a water-soluble sulfonated adduct.

  • Separation: Separate layers. The diketone moves to the aqueous layer.

  • Warning: Do not use this if your pyrazole product contains an aldehyde or a reactive ketone side chain.

Issue 3: "My Copper-catalyzed coupling (Chan-Lam/Ullmann) is blue/green."

The Science: Pyrazoles are excellent ligands for copper. Simple water washes often fail because the Cu-Pyrazole complex is lipophilic enough to stay in the organic phase.

Protocol D: The "Blue-to-Colorless" Chelation

Best for:


-arylation of pyrazoles using copper catalysts.

Option 1: Aqueous Ammonia (The Classic)

  • Wash the organic layer with 10% Aqueous

    
      (Ammonium Hydroxide).
    
  • The aqueous layer will turn deep blue (

    
    ).
    
  • Repeat until the aqueous layer is colorless.

Option 2: EDTA/Celite Filtration (The Gentle Method)

  • Add EDTA disodium salt (solid) and wet Celite to the organic solution.

  • Stir vigorously for 30 minutes.

  • Filter through a pad of silica or Celite.

  • Why this works: EDTA has a higher formation constant (

    
    ) for Copper than the pyrazole, stripping the metal from your product.
    

Module 3: Data & Reference Tables

Solvent Systems for Recrystallization

When chromatography is difficult due to streaking, recrystallization is the preferred "self-validating" purification.

Solvent SystemRatio (v/v)Target Impurity ProfileNotes
Ethanol/Water 9:1 to 1:1Hydrazines / Inorganic SaltsClassic Knorr workup. Heat to reflux, add water to cloud point.
Toluene/Heptane 1:1Unreacted DiketonesGood for lipophilic

-substituted pyrazoles.
Ethyl Acetate/Hexane VariableGeneral OligomersStandard "crash out" method.
MTBE (Methyl tert-butyl ether) PurePolar TarsMany pyrazoles crystallize from MTBE upon cooling to -20°C.

Module 4: Frequently Asked Questions (FAQ)

Q: My pyrazole is streaking on the silica column. How do I fix this? A: Pyrazoles with a free N-H are hydrogen bond donors and acceptors. They interact strongly with the silanols on silica.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent (e.g., 1% TEA in DCM/MeOH). This deactivates the acidic sites on the silica.
    

Q: I used excess hydrazine hydrate, and now I have a sticky oil that won't crystallize. A: Hydrazine hydrate acts as a solvent and prevents crystal lattice formation.

  • Fix: Perform the Azeotropic Distillation . Add Xylene or Toluene to your crude oil and rotovap down. Repeat 3 times. This physically carries over the hydrazine/water azeotrope, leaving dry crude that is more likely to crystallize.

Q: Can I use acid extraction for


-alkylated pyrazoles? 
A:  Yes, but be careful. 

-alkylated pyrazoles are slightly more basic than free NH-pyrazoles. Ensure your wash pH is strictly controlled (pH 4–5) to avoid protonating your product. If you lose product, re-extract the aqueous wash with DCM at pH 7.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis."[4] Journal of Organic Chemistry, 2008. (General grounding on regioselectivity issues).

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." [Link] (Accessed via Search Context 1.6).

  • Matyjaszewski Polymer Group. "Catalyst Removal (ATRP/Copper)." Carnegie Mellon University. [Link] (Accessed via Search Context 1.15).

  • ResearchGate Community. "How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?" [Link] (Accessed via Search Context 1.1).

Sources

Knorr Pyrazole Synthesis: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Engineering of Selectivity

The Knorr synthesis is deceptively simple: condense a hydrazine with a 1,3-dicarbonyl. However, in professional drug development, "simple" often masks a complex network of competing pathways. The primary failure modes are Regioisomerism (forming the 1,5-isomer instead of the 1,3-isomer) and Oligomerization (azine formation).

This guide treats the reaction not as a recipe, but as a tunable system where solvent polarity, pH, and stoichiometry dictate the outcome.

Critical Troubleshooting: Regioselectivity (The #1 Issue)

User Query: "I am synthesizing a pyrazole using methylhydrazine and a non-symmetric 1,3-diketone. I am consistently getting a 60:40 mixture of isomers. How do I shift this to >95:5?"

The Mechanism of Failure

Regioselectivity is determined during the very first step: the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

  • The Variable: You have two nucleophilic nitrogens (

    
    ) and two electrophilic carbonyls (
    
    
    
    ).
  • The Rule: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • The Problem: In standard solvents (Ethanol/Methanol), hydrogen bonding blurs the distinction between the two carbonyls, leading to mixed attack rates.

The Solution: Fluorinated Solvents

Do not rely solely on temperature or bulky groups. The most effective "switch" for regioselectivity is the solvent system.

ParameterStandard Protocol (Low Selectivity)Optimized Protocol (High Selectivity)
Solvent Ethanol or MethanolTrifluoroethanol (TFE) or HFIP
Mechanism General H-bonding stabilizes both carbonyls equally.Strong H-bond donation activates the harder carbonyl selectively.
Typical Ratio 1.5 : 1 (Mix of 1,3- and 1,5-isomers)> 20 : 1 (Favors 1,3-isomer)
Reference Classical LiteratureJ. Org. Chem. (Fluorinated solvent effects) [1]

Actionable Protocol:

  • Switch solvent to 2,2,2-Trifluoroethanol (TFE) .

  • Maintain temperature at 25°C (Room Temp). High heat promotes the thermodynamic mixture (often 50:50).

  • Add Trifluoroacetic Acid (TFA) (1.0 equiv) if the reaction is sluggish.

Impurity Management: Azines & Oxidation

User Query: "My reaction mixture turns dark red/brown, and I see a high molecular weight impurity by LCMS. What is happening?"

Issue A: The "Red" Impurity (Oxidation)

If you are using Phenylhydrazine or aryl hydrazines, they are prone to air oxidation, forming radical species and diazenium compounds (red/brown tars).

  • Fix 1 (The Buffer): If using Phenylhydrazine

    
    HCl, you must buffer the reaction. Free HCl accelerates oxidation. Add Sodium Acetate (NaOAc)  (1.1 equiv) to buffer to pH 4-5.
    
  • Fix 2 (The Atmosphere): Sparge solvents with Nitrogen/Argon for 15 minutes prior to addition. Run under inert atmosphere.

Issue B: The "Double" Impurity (Azine Formation)

Azines form when one hydrazine molecule reacts with two diketone molecules (bridging them), or vice versa. This happens when the stoichiometry is locally imbalanced.

  • The Cause: Adding the hydrazine too slowly to a concentrated diketone solution (or vice versa) creates a local excess of one reagent.

  • The Fix:

    • Inverse Addition: Pre-mix the hydrazine (in solution) and add the diketone to it. This ensures hydrazine is always in excess relative to the reacting diketone species.

    • Dilution: Run the reaction at 0.1 M - 0.2 M . High concentrations (>1.0 M) favor intermolecular collisions (azines) over intramolecular cyclization (pyrazoles).

The "Stalled" Reaction: 5-Hydroxypyrazolines

User Query: "NMR shows the ring has formed, but I still have an -OH group. The dehydration isn't happening."

This is a common "false finish." The intermediate 5-hydroxy-2-pyrazoline is stable, especially in neutral or basic conditions.

The Protocol to Force Dehydration:

  • Do not isolate.

  • Add HCl (conc.) or H₂SO₂ (cat.) directly to the reaction pot.

  • Heat to reflux for 30–60 minutes.

  • Mechanism: The acid protonates the hydroxyl group, turning it into a good leaving group (

    
    ), driving the aromatization.
    

Visualizing the Reaction Landscape

The following diagram maps the decision points where the reaction diverges into side products.

KnorrReaction Reagents Reagents (Hydrazine + 1,3-Diketone) Imine Intermediate: Hydrazone (Mono-condensation) Reagents->Imine Acid Cat. (pH 4-5) Regioisomer Side Product: Wrong Regioisomer (1,5) Reagents->Regioisomer Non-Fluorinated Solvent (Ethanol/MeOH) Oxidation Impurity: Diazenium (Red Color) Reagents->Oxidation O₂ Presence No Buffer Cyclization Intramolecular Cyclization Imine->Cyclization Dilute Cond. (0.1M) Correct Temp Azine Side Product: Azine (Dimer) Imine->Azine High Conc. Wrong Stoichiometry Hydroxy Intermediate: 5-Hydroxy-2-pyrazoline Cyclization->Hydroxy Hydroxy->Hydroxy Neutral pH (Stalls Here) Dehydration Dehydration (-H₂O) Hydroxy->Dehydration Acid/Heat (Required) Product Target Product: Pyrazole Dehydration->Product

Caption: Logical flow of Knorr Synthesis showing critical control points for preventing Azines, Regioisomers, and Oxidation.

Summary of Optimization Parameters

VariableRecommendationReason
Solvent TFE or Ethanol TFE maximizes regioselectivity; Ethanol is standard for simple substrates.
Concentration 0.1 M - 0.2 M Prevents intermolecular azine formation.
Stoichiometry 1.1 eq Hydrazine Slight excess of hydrazine prevents bis-carbonyl coupling.
pH 4.0 - 5.0 Optimal for imine formation; prevents hydrazine oxidation.
Atmosphere Argon/Nitrogen Essential for aryl hydrazines to prevent colored impurities.

References

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin.[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2] Link

  • Rosa, F. A., et al. (2008). Ultrasound-Promoted Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Synlett, 2008(18), 2825-2830. Link

Sources

Conventional vs. microwave-assisted pyrazole synthesis efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conventional vs. Microwave-Assisted Pyrazole Synthesis Efficiency Ticket Type: Technical Guide & Troubleshooting Status: Active

Module 1: The Efficiency Paradox (Theory & Fundamentals)

Why is my microwave reaction 100x faster?

Technical Insight: The dramatic acceleration in Microwave-Assisted Organic Synthesis (MAOS) is not magic; it is physics. Conventional synthesis relies on conductive heating , where energy transfers from an external heat source (oil bath/mantle) to the vessel wall, then to the solvent, and finally to the reactants.[1] This creates thermal gradients and slow equilibration.

In contrast, MAOS utilizes dielectric heating .[2] Microwave irradiation (typically 2.45 GHz) interacts directly with the dipole moments of the molecules in the reaction mixture.[3]

The Two Primary Mechanisms:

  • Dipolar Polarization: Polar molecules (solvents or reagents) try to align with the oscillating electric field.[3] The friction from this rapid re-orientation generates instantaneous internal heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the electric field, colliding with neighboring molecules and generating heat.

The "Superheating" Effect: Microwaves can heat solvents significantly above their atmospheric boiling points in sealed vessels (e.g., Ethanol at 160°C). This exponential temperature increase, according to the Arrhenius equation, is the primary driver of reaction rates shifting from hours to minutes.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: "My reaction mixture isn't heating up, even at high power."

Diagnosis: You are likely using a solvent with a low Loss Tangent (tan δ) . Explanation: The loss tangent measures a material's ability to convert electromagnetic energy into heat.[4] Solvents with low polarity (low tan δ) are "transparent" to microwaves.

Actionable Solution:

  • Swap the Solvent: Switch to a high-absorbing solvent (see table below).

  • Doping: If a non-polar solvent (e.g., Toluene) is required for chemistry reasons, "dope" it with a small amount of ionic liquid or a high-absorbing solvent (e.g., 5% EtOH) to act as a "heating element."

  • Passive Heating Elements: Use SiC (Silicon Carbide) vessel inserts which absorb microwaves and transfer heat via conduction (hybrid heating).

Reference Table: Solvent Suitability for MAOS

Solvent ClassExamplesLoss Tangent (tan δ)Heating Efficiency
High Absorbers Ethanol, DMSO, Methanol> 0.5Excellent (Rapid heating)
Medium Absorbers DMF, Water, Acetonitrile0.1 - 0.5Good (Standard protocols)
Low Absorbers Toluene, Hexane, DCM< 0.1Poor (Requires doping/SiC)
Q2: "I'm seeing different regioselectivity (isomer ratios) compared to my oil bath reaction."

Diagnosis: Thermodynamic vs. Kinetic Control shift. Explanation: Pyrazole synthesis via 1,3-diketones and hydrazines often yields two regioisomers (1,3- vs 1,5-substituted).

  • Conventional: Slow heating often favors the Thermodynamic Product (the most stable isomer).

  • Microwave: Rapid heating can trap the Kinetic Product (formed fastest) if the reaction is quenched quickly, OR it can reach thermodynamic equilibrium much faster than conventional methods.

Actionable Solution:

  • To favor Kinetic Product: Use high power/temp for a very short time (flash heating) and rapid cooling (compressed air quenching).

  • To favor Thermodynamic Product: Extend the hold time at the target temperature to allow isomerization.

Q3: "My microwave vials are failing (venting/exploding)."

Diagnosis: Excessive pressure or Headspace issues. Explanation: Pyrazole condensations release water. In a sealed vessel above 100°C, this water converts to steam, drastically increasing pressure.

Actionable Solution:

  • Volume Rule: Never fill a microwave vial >75% or <25%.

    • >75%:[5] Insufficient headspace for gas expansion.

    • <25%: Inaccurate IR temperature reading (sensor sees the glass, not the liquid).

  • Calculation: Ensure your target temperature does not generate pressure exceeding the vessel rating (typically 20-30 bar).

Module 3: Visualizing the Workflow

The following diagram illustrates the mechanistic divergence between conventional conductive heating and microwave dielectric heating in the context of Knorr Pyrazole Synthesis.

PyrazoleSynthesis cluster_Conventional Conventional Route (Conductive) cluster_Microwave Microwave Route (Dielectric) Reagents Reagents (Hydrazine + 1,3-Diketone) HeatSource External Heat Source (Oil Bath/Mantle) Reagents->HeatSource Irradiation MW Irradiation (2.45 GHz) Reagents->Irradiation Conduction Thermal Conduction (Wall -> Solvent -> Bulk) HeatSource->Conduction Reflux Reflux (Hours) Slow Equilibration Conduction->Reflux Intermediate Hydrazone Intermediate Reflux->Intermediate Dipolar Dipolar Polarization (Instant Internal Heat) Irradiation->Dipolar Superheat Superheating/Pressurized (Minutes) Dipolar->Superheat Superheat->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization Product Target Pyrazole (High Yield/Purity) Cyclization->Product

Caption: Comparative workflow showing the direct energy transfer in MAOS (bottom path) versus the indirect thermal conduction in conventional synthesis (top path), leading to accelerated intermediate formation.

Module 4: Standard Operating Protocols (SOP)

Protocol A: Conventional Knorr Synthesis (Baseline)
  • Reagents: Phenylhydrazine (1.0 eq), 1,3-Dicarbonyl (1.0 eq), Ethanol (Solvent).

  • Setup: Round bottom flask, reflux condenser, oil bath.

  • Conditions: Reflux (approx. 78°C) for 2 - 4 hours .

  • Workup: Cool, evaporate solvent, recrystallize.

  • Typical Yield: 70 - 85%.

Protocol B: Microwave-Assisted Synthesis (Optimized)
  • Reagents: Phenylhydrazine (1.0 eq), 1,3-Dicarbonyl (1.0 eq), Ethanol (Solvent).

  • Setup: 10mL Microwave Process Vial (Sealed), Magnetic Stir bar.

  • Conditions:

    • Temperature: 120°C (Fixed).

    • Time: 5 - 10 minutes.

    • Pressure Limit: 15 bar.

    • Power: Dynamic (Max 150W).

  • Workup: Cool (compressed air), precipitate with water or simple filtration.

  • Typical Yield: 92 - 98%.[5]

Data Comparison: Phenyl-1H-Pyrazole Synthesis
ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Reaction Time 120 mins5 mins24x Faster
Temperature 75°C (Reflux)60°C - 120°CTunable
Yield (Average) 73 - 90%91 - 98%+10-15%
Energy Usage High (Continuous heating)Low (Targeted energy)Green Metric

References

  • Karakaya, A., et al. (2025).[2][6][7][8] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]

  • Ribeiro, R.C., et al. (2021).[5] Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Letters in Organic Chemistry. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM. Available at: [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial & Solvent Selection Guide. Biotage. Available at: [Link]

Sources

Validation & Comparative

Purity Analysis of 1-(Cyclopropylmethyl)-1H-pyrazole: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quality control of 1-(Cyclopropylmethyl)-1H-pyrazole (CAS: 1344382-51-9) is a critical checkpoint in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.[1] As a nitrogen-containing heterocycle, this compound presents specific analytical challenges: basic nitrogen tailing , low UV absorbance , and polarity differences between the starting materials and the product.

This guide moves beyond generic protocols to provide a logic-driven comparison of analytical techniques. While Gas Chromatography (GC) offers utility for volatile impurities, Reverse-Phase HPLC (RP-HPLC) is established here as the superior method for definitive purity analysis due to its robustness in handling thermally labile impurities and polar starting materials.

Chemical Profile & Impurity Landscape

To design a robust method, one must first understand the "Enemy"—the impurities generated during synthesis.

Synthesis Pathway: Typically synthesized via N-alkylation of 1H-pyrazole with (bromomethyl)cyclopropane using a base (e.g.,


) in a polar aprotic solvent (DMF/ACN).

Critical Impurities:

  • Unreacted 1H-Pyrazole (Starting Material): Highly polar, elutes early in RP-HPLC.[1]

  • Unreacted (Bromomethyl)cyclopropane: Non-polar, volatile, lacks strong UV chromophore.

  • Bis-alkylation (Pyrazolium salts): Rare but possible if excess alkylating agent is used; highly polar/ionic.[1]

  • Regioisomers: Note: For unsubstituted 1H-pyrazole, N1 and N2 alkylation yield the same product. However, if the starting material contains 3-substituted impurities, regioisomeric separation becomes the primary separation challenge.

Visualization: Synthesis & Impurity Origin

Synthesis_Impurity_Map SM1 1H-Pyrazole (Polar SM) Product 1-(Cyclopropylmethyl) -1H-pyrazole (Target) SM1->Product N-Alkylation Imp_Solv Residual Solvent (DMF/DMSO) SM2 (Bromomethyl) cyclopropane (Non-polar Alkylating Agent) SM2->Product Base Base (K2CO3) Base->Product Imp_Salt Pyrazolium Salts (Over-alkylation) Product->Imp_Salt Excess SM2

Figure 1: Reaction pathway highlighting the origin of critical impurities.[1] Red nodes indicate starting materials that must be resolved from the green target product.

Comparative Analysis: HPLC vs. GC vs. HILIC[1]

Choosing the right tool is half the battle. Below is an objective comparison based on experimental data characteristics.

FeatureRP-HPLC (Recommended) GC-FID/MS HILIC
Primary Utility Final purity, non-volatile impurities.[1]Residual solvents, alkyl halide quantification.Highly polar impurities (unreacted pyrazole).
Sample Prep Dilute in Water/ACN.Dissolve in volatile solvent (MeOH/DCM).Dilute in ACN (high organic).
Sensitivity High (UV @ 210-220 nm).[1]High (FID is universal).Moderate.
Resolution Excellent for polar/non-polar mix.Poor for polar pyrazole (tailing).Excellent for polar SM, poor for product.
Robustness High (Buffered mobile phase).Low (Thermal degradation risk).Moderate (Equilibration time).

Expert Verdict:

  • Use GC only for quantifying the alkyl halide starting material (which has poor UV absorbance) or residual solvents.

  • Use RP-HPLC for the assay of the main product and unreacted pyrazole. The pyrazole ring is thermally stable, but the basic nitrogen interacts with silanols in GC columns, causing peak tailing and quantification errors.

Detailed Experimental Protocol: RP-HPLC

This protocol is designed to be self-validating , ensuring specificity between the polar starting material and the hydrophobic product.[1]

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Instrument: HPLC with PDA/DAD (Photo Diode Array).

  • Column: C18 (L1) End-capped,

    
    .
    
    • Why: "End-capped" is non-negotiable to reduce silanol interactions with the basic pyrazole nitrogen.[1]

    • Alternative: Phenyl-Hexyl column (offers unique selectivity for aromatic rings).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate, pH 4.5).

    • Why: Acidic pH ensures the pyrazole (pKa ~2.5) is neutral or protonated in a controlled manner, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (Primary) and 254 nm (Secondary).

    • Note: The cyclopropyl group adds little conjugation; detection relies on the pyrazole ring, which absorbs strongly in the low UV range.

Gradient Program

The gradient is aggressive to elute the polar pyrazole early and the hydrophobic product later, followed by a wash.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection / Hold for polar SM
3.0955End Isocratic Hold
15.01090Linear Gradient to elute Product
18.01090Wash hydrophobic impurities
18.1955Return to Initial
23.0955Re-equilibration
Sample Preparation[8]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: 1.0 mg/mL of sample.

  • Test Solution: Dilute stock to 0.5 mg/mL.

  • Blank: Inject diluent to identify system peaks.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process during analysis.

Analytical_Workflow Start Start Analysis Prep Sample Prep (50:50 ACN:H2O) Start->Prep Inject Inject on C18 Column (Acidic Mobile Phase) Prep->Inject Check_SM Check RT < 3 min (Pyrazole SM) Inject->Check_SM Check_Prod Check RT ~ 8-12 min (Target Product) Check_SM->Check_Prod Separated Tailing Is Peak Tailing > 1.5? Check_Prod->Tailing Pass Pass: Integrate & Calc Purity Tailing->Pass No Fail_Tail Action: Increase Buffer Conc. or Switch to Phenyl-Hexyl Tailing->Fail_Tail Yes

Figure 2: Step-by-step logic for validating the chromatographic run.

Troubleshooting & Expert Insights

Peak Tailing (The "Shark Fin" Effect)

Cause: Interaction between the basic nitrogen of the pyrazole ring and residual silanols on the silica support. Solution:

  • Buffer: Ensure at least 10mM ionic strength (Ammonium Acetate) or use 0.1% TFA (Trifluoroacetic acid) if using UV detection. TFA acts as an ion-pairing agent, masking silanols.

  • Column: Switch to a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).[1]

Retention Time Shifts

Cause: pH sensitivity. The pyrazole nitrogen can protonate.[3] Solution: Maintain mobile phase pH at least 2 units away from the pKa. For pyrazoles (pKa ~2.5), operating at pH 4.5 or pH 1.0 is stable. Operating at pH 2.5 causes retention drift.

Missing Impurities

Cause: The alkyl halide starting material ((bromomethyl)cyclopropane) has weak UV absorbance at 254 nm. Solution:

  • Use 210-215 nm for detection.[1]

  • Or, verify the absence of alkyl halide using a limit test by GC-FID.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56965486, 1-(Cyclopropylmethyl)-1H-pyrazole. Retrieved from [Link]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles. (Reference for pyrazole properties). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] However, the synthesis of pyrazoles—typically via the condensation of hydrazines with 1,3-diketones—often yields a mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted).[1] Furthermore,


-unsubstituted pyrazoles exhibit annular tautomerism , rendering the 3- and 5-positions chemically equivalent on the NMR timescale.[1]

Misidentifying these isomers leads to erroneous Structure-Activity Relationship (SAR) data and potential patent invalidation.[1] This guide provides a definitive, data-driven workflow to distinguishing pyrazole isomers using NMR (


H, 

C,

N), Mass Spectrometry, and X-ray crystallography.[1]

The Tautomerism Challenge ( -Unsubstituted Pyrazoles)

Before analyzing fixed regioisomers, one must understand the behavior of the parent ring.[1]


-unsubstituted pyrazoles possess a mobile proton that oscillates between N1 and N2.[1][2]
The Phenomenon

In solution (e.g., DMSO-


 or CDCl

), the proton exchange rate (

) is often faster than the NMR timescale.[1][3]
  • Observation: The C3 and C5 carbons appear as a single, broad, averaged signal or two very broad humps.

  • The "Acidification" Protocol: To resolve these signals, one must slow the exchange rate. Adding a trace of Trifluoroacetic acid (TFA) or cooling the sample (to -40°C) protonates the species or slows kinetics, freezing the tautomers and revealing distinct C3 and C5 peaks.[1]

Visualization: Annular Tautomerism

Tautomerism cluster_0 Fast Exchange (Room Temp) T1 1H-Pyrazole (Proton on N1) T2 Transition State (Proton Shared) T1->T2 -H+ T2->T1 T3 2H-Pyrazole (Proton on N2) T2->T3 +H+ Result NMR Spectrum: Averaged Signals (C3/C5 Indistinguishable) T2->Result T3->T2

Figure 1: Mechanism of annular tautomerism leading to signal averaging in standard NMR.

Distinguishing -Substituted Regioisomers (1,3- vs. 1,5-)

When the nitrogen is substituted (e.g.,


-methyl, 

-phenyl), the tautomerism is locked.[1] The challenge shifts to identifying whether the substituent on the carbon ring is adjacent to the substituted nitrogen (1,5-isomer) or distant (1,3-isomer).[1]
Method A: 1D NOE / 2D NOESY (The Gold Standard)

Nuclear Overhauser Effect (NOE) spectroscopy is the most reliable method for assignment.[1] It relies on through-space magnetic interactions (distance < 5 Å).

  • 1,5-Disubstituted Isomer: The

    
    -substituent (e.g., N-CH
    
    
    
    ) is spatially crowded against the C5-substituent.[1] Result: Strong NOE cross-peak.
  • 1,3-Disubstituted Isomer: The

    
    -substituent is adjacent to the C5-proton.[1] Result:  Strong NOE between 
    
    
    
    -substituent and H-5. No NOE to the C3-substituent.[1]
Method B: C NMR Chemical Shifts

Carbon chemical shifts provide corroborating evidence.[1][3][4][5] While substituent effects vary, general trends in azole chemistry (Cabildo/Claramunt datasets) hold true.

Carbon Position1,3-Isomer (

ppm)
1,5-Isomer (

ppm)
Mechanistic Rationale
C3 ~145 - 152~135 - 140C3 is imine-like (C=N), generally more deshielded.[1]
C5 ~105 - 130~130 - 145C5 is enamine-like (C-N), generally more shielded, but steric compression in 1,5-isomers causes downfield shifts.

(Coupling)
Large (~170 Hz)SmallerCoupling to H4 varies significantly.
Method C: N NMR (Gated Decoupling)

Nitrogen NMR is underutilized but definitive.[1]

  • N1 (Pyrrole-type): More shielded (

    
     -150 to -200 ppm relative to nitromethane).[1]
    
  • N2 (Pyridine-type): Deshielded (

    
     -60 to -100 ppm).[1]
    
  • Differentiation: In 1,5-isomers, the steric clash often causes a shielding effect on N1 compared to the 1,3-isomer due to torsion of the N-substituent.

Experimental Workflow: The Decision Tree

Do not rely on a single technique. Use this self-validating protocol.

DecisionTree Start Unknown Pyrazole Sample CheckH Is N1 substituted? Start->CheckH NoSub No (N-H present) CheckH->NoSub No YesSub Yes (N-R) CheckH->YesSub Yes Acid Add TFA or Cool to -40°C NoSub->Acid Frozen Signals Split? (Tautomers Frozen) Acid->Frozen NOESY Run 2D NOESY/ROESY YesSub->NOESY Analyze Analyze Cross-peaks (N-R protons vs Ring Substituent) NOESY->Analyze Res15 Strong Cross-peak: 1,5-Isomer Analyze->Res15 Proximity Detected Res13 No Cross-peak (or NOE to H5): 1,3-Isomer Analyze->Res13 Distance Detected

Figure 2: Standard Operating Procedure (SOP) for assigning pyrazole regioisochemistry.

Advanced Characterization: Mass Spectrometry & X-Ray

While NMR is the primary tool for solution-state analysis, solid-state and fragmentation data provide necessary confirmation for regulatory filing.[1]

Mass Spectrometry (EI/ESI)

Isomers often share molecular ions


 but differ in fragmentation stability.[1]
  • 1,5-Isomers: Often exhibit a dominant loss of the substituent at C5 due to steric relief ("Ortho-effect" analog).

  • Fragmentation Pathway:

    • Loss of substituent (R).[1]

    • Ring cleavage (loss of HCN).[1]

    • Note: 1,3-isomers are generally thermodynamically more stable and may require higher collision energies (CID) to fragment compared to sterically strained 1,5-isomers.[1]

X-Ray Crystallography

This is the absolute method for defining the solid-state tautomer.

  • H-Bonding: Unsubstituted pyrazoles form trimeric or catemeric hydrogen-bonded chains in the crystal lattice.[1]

  • Bond Lengths: X-ray allows precise measurement of N1-C5 vs N1-N2 bond lengths, which differ slightly between isomers due to conjugation changes.

Comparative Data Summary

Feature1,3-Disubstituted Pyrazole1,5-Disubstituted Pyrazole
Thermodynamic Stability High (Less Steric Hindrance)Lower (Steric Clash N1-R vs C5-R)
NOE Signal N-R

H5 (Strong)
N-R

C5-R (Strong)

C Shift (C3)
Deshielded (~150 ppm)Deshielded (~140 ppm)

C Shift (C5)
Shielded (~105 ppm, if H)Deshielded (~130+ ppm, if R)
Recrystallization Often forms needles/plates easilyMay require slower evaporation due to strain

References

  • Claramunt, R. M., et al. (2006).[1][6] Progress in Nuclear Magnetic Resonance Spectroscopy. "The use of NMR spectroscopy to study tautomerism." A foundational text on the dynamic equilibrium of azoles.

  • Jimeno, M. L., et al. (2003).[1] New Journal of Chemistry. "1H and 13C NMR study of perdeuterated pyrazoles." Provides specific chemical shift data and coupling constants for 3,5-substituted systems.

  • Alkorta, I., et al. (2005).[1][5] Journal of Physical Organic Chemistry. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Discusses the theoretical basis for shift differences. [1]

  • Foces-Foces, C., et al. (1992).[1] Journal of the Chemical Society, Perkin Transactions 2. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." [1]

  • Holzer, W., et al. (2008).[1] Magnetic Resonance in Chemistry. "13C and 15N NMR chemical shifts of 1-(2′,4′-dinitrophenyl) and 1-(2′,4′,6′-trinitrophenyl) pyrazoles." Demonstrates the use of 15N for distinguishing sterically crowded pyrazoles.

Sources

Technical Guide: 1-(Cyclopropylmethyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Cyclopropylmethyl)-1H-pyrazole vs. other N-substituted pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of the Cyclopropylmethyl Moiety

In the optimization of pyrazole-based pharmacophores, the N1-substitution pattern is a critical determinant of physicochemical properties (LogP), metabolic stability, and target residence time. While N-methyl and N-ethyl groups are standard defaults for capping pyrazole nitrogen, they often suffer from rapid oxidative metabolic clearance (N-dealkylation).

1-(Cyclopropylmethyl)-1H-pyrazole represents a strategic bioisosteric replacement. The cyclopropylmethyl (CPM) group offers a unique combination of steric bulk , lipophilicity , and metabolic resistance . Unlike simple alkyl chains, the strained cyclopropyl ring alters the electronic environment and steric profile, often blocking the cytochrome P450 (CYP)-mediated


-carbon hydroxylation pathway that leads to N-dealkylation.

This guide objectively compares the CPM moiety against standard N-alkyl alternatives, providing experimental protocols for synthesis and metabolic stability assessment.

Comparative Profiling: CPM vs. Standard N-Alkyls

The following table contrasts the physicochemical and metabolic profiles of 1-(cyclopropylmethyl)-1H-pyrazole against its methyl, ethyl, and isopropyl analogs.

Table 1: Physicochemical & Metabolic Comparison

FeatureN-Methyl N-Ethyl N-Isopropyl N-Cyclopropylmethyl (CPM)
Steric Bulk (A-value) LowMediumHighHigh (Unique geometry)
Lipophilicity (

LogP)
Baseline+0.5+0.9+1.2 (approx.)
Metabolic Liability High (N-demethylation)High (

-hydroxylation)
Medium (Methine oxidation)Low (Steric/Electronic block of

-C)
Rotational Freedom HighHighRestrictedRestricted (Methylene hinge)
Key Advantage Atom EconomySolubilityStabilityMetabolic Stability + Hydrophobic Fill
Mechanistic Insight: The "Methyl Effect" vs. CPM
  • N-Methyl: While efficient for atom economy, the N-methyl group is a "metabolic handle." CYP450 enzymes readily hydroxylate the methyl group, forming an unstable hemiaminal that collapses to release formaldehyde and the unsubstituted pyrazole (N-dealkylation).

  • N-Cyclopropylmethyl: The CPM group introduces steric hindrance around the

    
    -methylene carbon. Furthermore, the cyclopropyl ring's unique orbital hybridization (high p-character in C-C bonds) and strain energy make the adjacent methylene less electronically susceptible to standard CYP oxidative mechanisms compared to a linear propyl chain.
    

Experimental Protocol: Regioselective Synthesis

Synthesis of N-substituted pyrazoles often yields a mixture of regioisomers (1,3- vs 1,5-substituted) if the starting pyrazole is asymmetric. The following protocol uses a base-mediated alkylation optimized for yield and purity.

Protocol A: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole

Objective: N-alkylation of 1H-pyrazole using (bromomethyl)cyclopropane.

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 1H-pyrazole (10 mmol) and anhydrous ACN (50 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion. Stir at room temperature (RT) for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Dropwise add (bromomethyl)cyclopropane (11 mmol) via syringe.

    • Note: If using substituted pyrazoles, temperature control (0°C start) is critical to influence regioselectivity.

  • Reaction: Heat to 60°C and stir for 4-12 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate under reduced pressure.[1][2]

    • Redissolve residue in EtOAc, wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic doublet for the

    
     protons (
    
    
    
    ppm) and the multiplet for the cyclopropyl methine (
    
    
    ppm).
  • Regiochemistry: If the starting pyrazole was 3-substituted, confirm isomer ratio via NOESY (interaction between N-CH2 and C5-H or C5-substituent).

Visualization: Synthesis & Regiochemistry Logic

The following diagram illustrates the synthetic pathway and the critical decision point for regioselectivity in asymmetric pyrazoles.

G cluster_regio Regioselectivity (If Substituted) Start 1H-Pyrazole (Tautomeric Mix) Deprotonation Deprotonation (Cs2CO3/ACN) Start->Deprotonation Anion Pyrazolyl Anion (Nucleophile) Deprotonation->Anion - H+ Transition SN2 Transition State Anion->Transition + Reagent Reagent (Bromomethyl) cyclopropane Reagent->Transition Product 1-(Cyclopropylmethyl) -1H-pyrazole Transition->Product - Br- IsomerA 1,3-Isomer (Steric Control) Transition->IsomerA Major (usually) IsomerB 1,5-Isomer (Electronic Control) Transition->IsomerB Minor

Caption: Synthetic pathway for N-alkylation of pyrazoles showing the SN2 mechanism and regiochemical divergence.

Metabolic Stability & Pharmacokinetics

The primary driver for selecting CPM over N-methyl is metabolic stability. The diagram below details the metabolic fate of the CPM moiety compared to the rapid clearance of N-methyl analogs.

Protocol B: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of CPM vs. N-Methyl analogs.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compounds (1 µM final concentration).

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
Metabolic Pathway Diagram

Metabolism Substrate_Me N-Methyl Pyrazole CYP CYP450 Oxidation Substrate_Me->CYP Substrate_CPM N-Cyclopropylmethyl Pyrazole Substrate_CPM->CYP Hydrox_Me Hydroxymethyl Intermediate CYP->Hydrox_Me Fast Stable_CPM Metabolically Stable (Steric Block) CYP->Stable_CPM Primary Outcome Ring_Ox Ring Hydroxylation (Minor Metabolite) CYP->Ring_Ox Slow/Minor Dealkyl_Me N-Dealkylation (Loss of HCHO) Hydrox_Me->Dealkyl_Me Spontaneous NH_Pyraz NH-Pyrazole (Inactive/Polar) Dealkyl_Me->NH_Pyraz

Caption: Metabolic fate comparison: N-Methyl leads to rapid dealkylation; CPM resists alpha-oxidation.

References

  • Synthesis and Properties of Pyrazoles

    • Recent Advances in Synthesis and Properties of Pyrazoles.[3] Molecules, 2023.

  • The Cyclopropyl Fragment in Drug Design

    • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 2016.[5]

  • Metabolic Stability Protocols

    • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceutics, 2022.[6][7]

  • Cyclopropylmethyl Fentanyl Pharmacokinetics (Case Study)

    • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats.[8] Archives of Toxicology, 2021.

Sources

Structure-Activity Relationship (SAR) of 1-(Cyclopropylmethyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The N1-Cyclopropylmethyl Motif

In the rational design of pyrazole-based pharmacophores, the N1-position is a critical vector for tuning solubility, metabolic stability, and receptor subtype selectivity. While N1-methyl (e.g., Sildenafil) and N1-phenyl (e.g., Rimonabant) groups are standard, the 1-(Cyclopropylmethyl)-1H-pyrazole moiety has emerged as a high-value bioisostere.

This guide analyzes the SAR of this specific analog class, demonstrating its utility in GPCR ligands (CB1, CRF1) and Kinase inhibitors . The cyclopropylmethyl group offers a unique balance of lipophilicity and steric rigidity, often serving as a metabolic "shield" compared to flexible


-propyl or isobutyl chains.
Comparative SAR Analysis

The following analysis compares the 1-(Cyclopropylmethyl) analog against standard N1-substituents. Data is synthesized from cannabinoid (CB1) and Sigma receptor ligand studies.

Table 1: Physicochemical & Pharmacological Comparison
Feature1-Methyl Analog 1-Isopropyl Analog 1-(Cyclopropylmethyl) Analog 1-Benzyl Analog
Steric Bulk (A-Value) LowMediumMedium-High (Rigid) High
Lipophilicity (cLogP) ~0.5 (Base)~1.2~1.5 ~2.3
Metabolic Liability N-Demethylation (High)HydroxylationStable (No

-H elimination)
Benzylic Oxidation
Receptor Affinity (CB1) NegligibleLowModerate (Peripheral Bias) High (Central Active)
Sigma-1 Affinity LowModerateHigh High
Key Application Fragment ScreeningSolubility TuningMetabolic Stability / Selectivity Hydrophobic Pocket Fill

Analyst Insight: The cyclopropylmethyl group acts as a "super-isobutyl." It fills hydrophobic pockets similar to a leucine side chain but lacks the flexible rotation that causes entropy penalties upon binding. Furthermore, the cyclopropyl ring is resistant to P450-mediated oxidation compared to standard alkyl chains.

Detailed SAR Mechanisms
3.1 The "Peripheralization" Strategy (CB1 Antagonists)

In the development of CB1 antagonists, N1-diaryl substitution (as seen in Rimonabant) promotes blood-brain barrier (BBB) crossing, leading to CNS side effects (anxiety, depression).

  • Mechanism: Replacing the N1-phenyl ring with a 1-(cyclopropylmethyl) group drastically lowers the Topological Polar Surface Area (TPSA) while maintaining lipophilicity.

  • Outcome: This modification often creates peripherally restricted antagonists that target metabolic CB1 receptors in adipose tissue without entering the brain.

3.2 Sigma Receptor Selectivity

The N-cyclopropylmethyl motif is a privileged structure for Sigma-1 (


) receptors .
  • Pharmacophore: The basic nitrogen of the pyrazole (or an attached amine) interacts with Asp126, while the cyclopropylmethyl group sits in the primary hydrophobic pocket.

  • Data Support: Analogs containing this group often show

    
     values in the low nanomolar range (<10 nM) for 
    
    
    
    , superior to simple ethyl or methyl chains due to the optimal filling of the hydrophobic cavity.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazoles

Objective: To synthesize the core scaffold with high N1-selectivity over N2.

Reagents:

  • 1H-Pyrazole derivative (1.0 eq)[1][2]

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Anhydrous)

Workflow:

  • Dissolution: Dissolve the pyrazole substrate in anhydrous ACN under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir at room temperature for 30 minutes to deprotonate the pyrazole NH.
    
  • Alkylation: Dropwise add (bromomethyl)cyclopropane.

    • Note: (Bromomethyl)cyclopropane is less reactive than methyl iodide; heating to 60°C is often required.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The N1-alkylated product is typically less polar than the starting material.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Purify via silica gel flash chromatography.

Protocol B: Competitive Binding Assay (Radioligand)

Objective: Determine


 of the analog for CB1 or Sigma receptors.
  • Membrane Prep: Harvest HEK293 cells expressing human CB1 or Sigma-1. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix 50

      
      g membrane protein.
      
    • Add Radioligand:

      
      -SR141716A (for CB1) or 
      
      
      
      -(+)-Pentazocine (for Sigma-1).
    • Add Test Compound: 1-(Cyclopropylmethyl) analog (10 nM - 100

      
      M).
      
  • Equilibrium: Incubate at 30°C for 90 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualizations
Figure 1: Synthesis Decision Tree

Caption: Logical workflow for selecting the synthetic route based on substitution pattern requirements.

SynthesisPath Start Target: 1-(Cyclopropylmethyl)pyrazole CheckSub Is the Pyrazole C3/C5 Symmetric? Start->CheckSub RouteA Route A: Direct Alkylation (Reagents: Cs2CO3, R-Br) CheckSub->RouteA Yes (Symmetric) RouteB Route B: De Novo Cyclization (Reagents: Diketone + Hydrazine) CheckSub->RouteB No (Asymmetric) ResultA Mixture of Regioisomers (Requires Separation) RouteA->ResultA ResultB Regioselective Product (High Purity) RouteB->ResultB

Figure 2: SAR Pharmacophore Map

Caption: Structural role of the cyclopropylmethyl group in receptor binding pockets.

SARMap Core 1-(Cyclopropylmethyl)-1H-pyrazole N1 N1 Position: Cyclopropylmethyl Core->N1 C3 C3 Position: Functional Handle (Amide/Aryl) Core->C3 C5 C5 Position: Steric Modulator Core->C5 Lipophilicity Increases cLogP (Membrane Permeability) N1->Lipophilicity Stability Metabolic Shield (Blocks Oxidation) N1->Stability Pocket Hydrophobic Pocket Fit (Sigma-1 / CB1 Allosteric) N1->Pocket

References
  • Synthesis of Pyrazole Derivatives: Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI, Molecules. URL:[Link]

  • CB1 Receptor Antagonists SAR: Title: Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.[2] Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • Peripheral CB1 Antagonists: Title: Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Source: PubMed Central (PMC). URL:[Link]

  • Sigma Receptor Ligands: Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Source: PubMed Central. URL:[Link]

  • Kinase Inhibitor Scaffolds: Title: Pyrazolobenzodiazepines: Synthesis and SAR of a potent class of kinase inhibitors.[3][4] Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Validation of the Biological Activity of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved therapeutics ranging from NSAIDs (Celecoxib) to tyrosine kinase inhibitors (Ruxolitinib, Crizotinib). Unlike its structural isomers—imidazole and isoxazole—pyrazole offers a unique balance of metabolic stability and hydrogen-bonding capability (donor/acceptor), making it ideal for targeting ATP-binding pockets in kinases and the hydrophobic channels of Cyclooxygenase-2 (COX-2).

This guide provides a rigorous validation framework for researchers characterizing novel pyrazole derivatives. We move beyond simple screening, detailing the causality behind assay selection, comparative performance against isosteric alternatives, and the precise protocols required to generate publication-quality data.

Part 1: The Pyrazole Advantage (Comparative Analysis)

When validating a new chemical entity (NCE), you must benchmark it not just against a clinical standard, but against structural alternatives to justify the scaffold choice.

Pyrazole vs. Isoxazole vs. Imidazole

While all three are 5-membered heterocycles, their biological utility diverges based on electronic properties and metabolic liability.

FeaturePyrazole (1,2-Diazole) Isoxazole (1,2-Oxazole) Imidazole (1,3-Diazole)
H-Bonding Dual: NH acts as donor; N2 as acceptor. Ideal for "hinge binding" in kinases.Acceptor Only: Oxygen is a weak acceptor. Lacks the NH donor capability.Dual: But geometry (1,3) often forces different binding modes than 1,2-azoles.
Metabolic Stability High: Resistant to oxidative ring opening.Moderate: The N-O bond is labile and can be cleaved by reductive metabolism in vivo.Variable: Susceptible to CYP450 inhibition (heme coordination).
Lipophilicity (LogP) Balanced: Good oral bioavailability profile.Higher: Often requires polar substituents to improve solubility.Lower: Highly polar; often requires formulation aids.
Primary Application Kinase Inhibitors, COX-2 Inhibitors.[1][2][3][4]Antibiotics (e.g., Sulfamethoxazole).Antifungals (e.g., Ketoconazole).

Scientist’s Insight: Choose pyrazole when your target requires a bidentate hydrogen bond interaction (e.g., the ATP hinge region of a kinase). Choose isoxazole if you need to increase lipophilicity to penetrate bacterial membranes, but be wary of metabolic instability in liver microsomes.

Part 2: Validation Workflow

The following workflow outlines the critical path from synthesis to hit validation. This is a self-validating system; failure at an early gate (e.g., purity) invalidates downstream biological data.

ValidationWorkflow Synth Synthesis & Purification (>95% Purity via HPLC) QC Chemical QC (NMR, MS, Elemental) Synth->QC Screen Primary Screen (Single Dose) @ 10 µM QC->Screen Pass Decision1 Inhibition > 50%? Screen->Decision1 IC50 Dose-Response (IC50) (7-point dilution) Decision1->IC50 Yes Discard Discard / Redesign Decision1->Discard No Selectivity Selectivity Profiling (e.g., COX-2 vs COX-1) IC50->Selectivity ADME ADME Prediction (Lipinski Rules) Selectivity->ADME

Figure 1: Step-wise validation workflow ensuring chemical integrity before biological investment.

Part 3: Detailed Experimental Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the metabolic viability of cells treated with pyrazoles. Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. Critical Control: Pyrazoles can sometimes chemically reduce tetrazolium salts without cells. You must include a "Compound Only" blank.

Step-by-Step Methodology:

  • Seeding: Plate target cells (e.g., MCF-7 or HCT116) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare a stock solution of the pyrazole derivative in DMSO (typically 10 mM).

    • Perform serial dilutions in culture medium. Note: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Add 100 µL of compound solution to wells.

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin), and Blank (Media only).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours.

    • Visual Check: Look for purple formazan crystals.[5]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference filter 630 nm).

  • Calculation:

    
    
    
Protocol B: Kinase Inhibition Assay (FRET-based)

Purpose: To validate the pyrazole as an ATP-competitive inhibitor (common for this scaffold). Standard: Z'-Lyte or ADP-Glo assay.[6]

Step-by-Step Methodology:

  • Reaction Mix: In a 384-well plate, mix:

    • Kinase (e.g., EGFR, 1-5 ng).

    • Peptide Substrate (2 µM).

    • ATP (at

      
       concentration, typically 10-50 µM).
      
  • Compound Addition: Add synthesized pyrazole (variable concentrations).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add detection reagent (antibody or developing solution).

    • Mechanism: If the kinase is active, it phosphorylates the substrate. The detection reagent binds the phosphorylated product, generating a signal (Fluorescence or Luminescence).

  • Validation:

    • If the pyrazole binds the ATP pocket, phosphorylation is blocked

      
       Low Signal.
      
    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 4: Data Interpretation & Case Study

The table below illustrates how to present your data. It compares a hypothetical novel pyrazole (Pyr-4d ) against a structural isomer (Isoxazole) and a clinical standard.

Table 1: Comparative Biological Activity (IC50 in µM)

CompoundStructure TypeEGFR Kinase (Target)COX-2 (Target)COX-1 (Off-Target)Selectivity Index (COX-2/COX-1)
Pyr-4d Pyrazole 0.05 ± 0.01 0.12 ± 0.02 >100 >830
Iso-4dIsoxazole Isomer1.20 ± 0.150.85 ± 0.0515.418
CelecoxibPyrazole (Std)N/A0.04 ± 0.0115.0375
ErlotinibQuinazoline (Std)0.02 ± 0.005N/AN/AN/A

Analysis:

  • Potency: Pyr-4d outperforms its isoxazole isomer (Iso-4d) by >20-fold in kinase inhibition. This validates the hypothesis that the pyrazole NH is critical for H-bonding in the active site.

  • Selectivity: The pyrazole scaffold provides superior COX-2 selectivity compared to the isoxazole, likely due to better fitting in the hydrophobic side pocket of COX-2.

Part 5: Mechanistic Insight (Mode of Action)

Understanding how your compound works is as important as if it works. For pyrazoles, the primary mechanism is often ATP-competitive inhibition.

Mechanism Ligand Pyrazole Ligand (Inhibitor) Kinase Kinase Active Site (Enzyme) Ligand->Kinase Competes for Hinge Region Hbond H-Bond Interaction: Pyrazole NH -> Glu/Met (Hinge) Ligand->Hbond ATP ATP Molecule (Substrate) Kinase->ATP Blocked Phos Phosphorylation (Downstream Signal) ATP->Phos Inhibited Hbond->Kinase

Figure 2: Mechanism of Action. The pyrazole ring mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region, thereby blocking ATP binding and downstream signaling.

References

  • Review of Pyrazole Biological Activity

    • Ebenezer, O. et al. (2024).[7] "Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules.

  • MTT Assay Standard Protocol

    • ATCC. (2023). "MTT Cell Proliferation Assay Protocol." American Type Culture Collection.
  • Kinase Inhibition Mechanisms

    • Roskoski, R. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.
  • COX-2 Selectivity & SAR

    • Zarghi, A. et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

Sources

Regio-Control and Structural Assignment in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbusters like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, the synthesis of


-substituted pyrazoles—specifically through the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—is plagued by regioselectivity issues.[1]

The formation of 1,3- vs. 1,5-disubstituted isomers is not merely a structural nuance; it drastically alters the pharmacological profile.[2] A 1,5-diaryl arrangement might be a potent COX-2 inhibitor, while its 1,3-analog is inert.[2] This guide objectively compares the analytical methodologies for distinguishing these isomers, moving beyond basic 1H NMR to definitive structural assignment techniques.[2][3]

The Regioisomer Challenge: Mechanistic Origins

To control the outcome, one must understand the bifurcation point. The reaction between a monosubstituted hydrazine (


) and an unsymmetrical 1,3-dicarbonyl is governed by the competition between electronic bias  and steric hindrance .[2]
Mechanism of Regioisomer Formation

The following pathway illustrates how the initial nucleophilic attack dictates the final isomer.

KnorrMechanism Start Hydrazine (R-NH-NH2) + 1,3-Diketone PathA Path A: Attack at Less Hindered Carbon Start->PathA Steric Control PathB Path B: Attack at More Electron-Deficient Carbon Start->PathB Electronic Control InterA Hydrazone Intermediate A PathA->InterA InterB Hydrazone Intermediate B PathB->InterB Prod13 1,3-Isomer (Thermodynamic) InterA->Prod13 Cyclization - H2O Prod15 1,5-Isomer (Kinetic/Steric) InterB->Prod15 Cyclization - H2O

Figure 1: Bifurcation pathways in Knorr Pyrazole Synthesis. Path selection depends on solvent polarity, pH, and hydrazine substitution.

Comparative Analysis of Analytical Techniques

Distinguishing regioisomers requires techniques that probe spatial proximity or specific bond connectivity.[2] Standard 1H NMR is often inconclusive due to signal overlap.[2]

Method A: 1D NOE / 2D NOESY (The Rapid Screen)

Verdict: Best for routine screening of N-alkyl/aryl pyrazoles.

  • Principle: Nuclear Overhauser Effect (NOE) detects protons close in space (<5 Å).[2]

  • Application: In a 1,5-isomer , the

    
    -substituent is sterically crowded against the C5-substituent.[2] A strong NOE signal will exist between the 
    
    
    
    -group protons and the C5-group protons.[2] In the 1,3-isomer , these groups are distant, showing no NOE.[2]
  • Pros: Fast (<15 mins), standard equipment.

  • Cons: Fails if substituents lack protons (e.g., -CF3, -Cl) or if rotational averaging obscures signals.[2]

Method B: 1H-15N HMBC (The "Gold Standard")

Verdict: The most robust solution-phase method for ambiguous cases.[2]

  • Principle: Pyrazole nitrogens are chemically distinct. N1 (pyrrole-like) is shielded (~ -180 ppm), while N2 (pyridine-like) is deshielded (~ -70 ppm relative to nitromethane).[2]

  • Application: Long-range coupling (

    
    ) allows you to "walk" down the ring.[2]
    
    • 1,3-Isomer: The proton on C5 will show a strong

      
       coupling to the pyrrole-like N1.[2]
      
    • 1,5-Isomer: The proton on C3 (now distant from N1) shows weak or no coupling to N1, but strong coupling to N2.[2]

  • Pros: Unambiguous assignment; does not rely on spatial geometry.[2]

  • Cons: Requires 15N-sensitive probe (cryoprobe recommended) or long acquisition times; natural abundance of 15N is low (0.37%).[2]

Method C: X-Ray Crystallography

Verdict: Absolute proof, but low throughput.

  • Pros: Defines bond lengths and exact 3D structure.

  • Cons: Requires a single crystal; slow; not suitable for oils or reaction monitoring.[2]

Experimental Case Study: Synthesis of a Celecoxib Analog

Objective: Synthesize and identify the regioisomers of 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-phenyl-1H-pyrazole (Celecoxib) vs. its 1,5-phenyl isomer.

Protocol 1: Synthesis (Regio-Control Attempt)

Note: Using the hydrochloride salt of the hydrazine often favors the 1,3-isomer, while the free base favors the 1,5-isomer.[4]

  • Reagents: 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq), 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq).

  • Solvent: Ethanol (0.5 M concentration).

  • Reflux: Heat to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hex).[2]

  • Workup: Cool to RT. The 1,3-isomer often precipitates.[2] Filter and wash with cold EtOH.[2]

  • Purification: Concentrate filtrate. Purify the 1,5-isomer (minor product in acidic conditions) via Flash Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Protocol 2: Analytical Assignment Workflow

To confirm the identity of the isolated solid (Product A) and the oil from the filtrate (Product B):

AnalysisWorkflow Sample Isolated Isomer ProtonNMR 1H NMR (DMSO-d6) Sample->ProtonNMR NOESY 1D NOE / NOESY ProtonNMR->NOESY Decision NOE Signal N-R to C5-R? NOESY->Decision Isomer15 Assign as 1,5-Isomer Decision->Isomer15 Yes (Strong) Isomer13 Assign as 1,3-Isomer Decision->Isomer13 No (Absent) HMBC Run 1H-15N HMBC Decision->HMBC Ambiguous

Figure 2: Decision tree for assigning pyrazole regiochemistry.

Step-by-Step NMR Setup:

  • Sample Prep: Dissolve 10-20 mg in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent aggregation).

  • NOESY Parameters:

    • Pulse Sequence: noesygpph (Bruker standard).[2]

    • Mixing Time (

      
      ): 500 ms  (Optimal for small molecules to see NOE without spin diffusion).[2]
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
  • Interpretation: Irradiate the

    
    -aryl ortho-protons. Look for enhancement of the C5-phenyl protons.[2]
    

Data Presentation: Chemical Shift Diagnostics

The following table summarizes characteristic shifts observed when comparing regioisomers. Note that C5 is generally shielded (upfield) relative to C3 due to the electron-rich nature of the adjacent pyrrole-like Nitrogen (N1).[2]

Feature1,3-Isomer (Thermodynamic)1,5-Isomer (Kinetic)Diagnostic Note
13C NMR (C3)

145 - 155 ppm

138 - 145 ppm
C3 is usually deshielded.[2]
13C NMR (C5)

128 - 135 ppm

135 - 145 ppm
C5 is shielded by N1 lone pair.[2]
1H NMR (H4)

6.6 - 6.8 ppm

6.8 - 7.1 ppm
H4 is often upfield in 1,3-isomers.[2]
NOE Signal Negative (N-R

C3-R)
Positive (N-R

C5-R)
Most reliable rapid test.
15N HMBC H4 couples to N1 (strong)H4 couples to N2 (strong)Definitive connectivity.

Data derived from comparative analysis of trifluoromethyl-substituted pyrazoles [1].

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. (2022). Demonstrates C3/C5 shielding trends and HMBC assignment. [Link][2]

  • Regioselective Synthesis and NMR Analysis of N-Substituted Pyrazoles. National Institutes of Health (PMC). Detailed discussion on steric effects and X-ray validation. [Link]

  • 1H-15N HMBC for Structural Characterization of Fused Pyrimidines. ResearchGate. Application of nitrogen-detected HMBC for unambiguous assignment. [Link]

  • Distinguishing Regioisomers using Benchtop NMR. Oxford Instruments Application Note. Practical guide on using 2D NMR (HSQC/HMBC) for isomer distinction. [Link]

Sources

Comparative Guide: In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Novel Candidate PYZ-402 vs. Reference Standard

Executive Summary

This technical guide outlines the rigorous in vivo validation workflow for pyrazole-based drug candidates, focusing on kinase inhibition in oncology. Pyrazoles are privileged scaffolds due to their ability to mimic the purine ring of ATP, allowing for potent ATP-competitive inhibition. However, their planar structure often leads to poor aqueous solubility and rapid metabolic clearance.

This guide compares a hypothetical optimized candidate, PYZ-402 (a 1,3,5-trisubstituted pyrazole designed for high selectivity), against a Reference Standard (a first-generation broad-spectrum pyrazole similar to Crizotinib or Ruxolitinib). We detail the transition from physicochemical profiling to pharmacokinetic (PK) optimization and finally to xenograft efficacy models.

Compound Profiling & Rationale

Before initiating animal studies, candidates must pass specific "Go/No-Go" physicochemical filters. Pyrazole derivatives often suffer from high lipophilicity (LogP > 4), necessitating formulation optimization.

Table 1: Physicochemical & In Vitro Potency Profile
PropertyCandidate: PYZ-402 Reference Standard Rationale/Implication
Scaffold Type Fused Pyrazolo[3,4-b]pyridine1,5-DiarylpyrazoleFused systems often improve metabolic stability.
MW ( g/mol ) 415.4380.2<500 Da preferred for oral bioavailability (Lipinski's Rule).
cLogP 3.24.8Lower LogP in PYZ-402 suggests better solubility and less non-specific binding.
IC50 (Target Kinase) 4.5 nM22.0 nMPYZ-402 shows 5x greater potency in vitro.
Solubility (pH 7.4) 150 µg/mL12 µg/mLCritical for formulation; Reference requires aggressive vehicles (e.g., DMSO).

Mechanism of Action: ATP-Competitive Inhibition

The efficacy of pyrazole inhibitors hinges on their ability to form hydrogen bonds with the "hinge region" of the kinase domain.

Diagram 1: Pyrazole Binding Mechanism

Caption: Schematic of ATP-competitive inhibition where the pyrazole moiety occupies the ATP-binding pocket, preventing substrate phosphorylation.

MOA ATP ATP Molecule Kinase Kinase Domain (Active Conformation) ATP->Kinase Native Binding Phos Phosphorylation Kinase->Phos Catalysis Substrate Protein Substrate Substrate->Phos Inhibitor PYZ-402 (Pyrazole Scaffold) Inhibitor->Kinase Competes with ATP (H-bonds to Hinge) Block Inhibition (Signal Arrest) Inhibitor->Block Prevents Catalysis Signal Downstream Signaling (Proliferation) Phos->Signal Block->Signal X

Study 1: Pharmacokinetics (PK) & Bioavailability

Efficacy is irrelevant if the drug cannot reach the tumor site. Pyrazoles are prone to rapid oxidation by CYP450 enzymes. This protocol validates systemic exposure.[1]

Protocol: Single-Dose PK in BALB/c Mice
  • Formulation:

    • PYZ-402: Dissolved in 5% DMSO + 40% PEG400 + 55% Saline (Clear solution).

    • Reference: Requires 10% DMSO + 10% Cremophor EL + 80% Saline (Suspension risk).

  • Animals: Male BALB/c mice (n=3 per time point), fasted 4h pre-dose.

  • Dosing: Oral gavage (PO) at 10 mg/kg.

  • Sampling: Blood collection via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Analysis (Self-Validating Step):

    • Plasma precipitated with acetonitrile.

    • Analyzed via LC-MS/MS (Triple Quadrupole).

    • Quality Control: Internal standard recovery must be within ±15%.

Table 2: Pharmacokinetic Parameters (Mean ± SD)
ParameterPYZ-402 (10 mg/kg)Reference (10 mg/kg)Interpretation
Tmax (h) 1.50.5PYZ-402 has sustained absorption.
Cmax (ng/mL) 1450 ± 120850 ± 95Higher peak concentration for PYZ-402.
AUC (0-24h) 8200 ng·h/mL2100 ng·h/mL4x greater exposure for PYZ-402.
Bioavailability (F%) 65%18%Reference suffers from first-pass metabolism.

Study 2: In Vivo Antitumor Efficacy (Xenograft)

This is the definitive test of the candidate. We use a human tumor xenograft model (e.g., PC-3 prostate or A549 lung) in immunocompromised mice.

Experimental Workflow
Diagram 2: Xenograft Efficacy Workflow

Caption: Step-by-step progression from tumor inoculation to data harvesting, ensuring statistical validity.

Xenograft Step1 Cell Culture (Log Phase) Step2 Inoculation (Subcutaneous, Flank) Step1->Step2 Step3 Tumor Growth (Reach 100-150 mm³) Step2->Step3 Step4 Randomization (Sort by Volume) Step3->Step4 Critical Control Point Step5 Treatment (21 Days) QD or BID Dosing Step4->Step5 Step6 Endpoints TGI%, Body Weight Step5->Step6

Detailed Protocol
  • Model Generation:

    • Inject

      
       tumor cells in Matrigel (1:1) subcutaneously into the right flank of athymic nude mice (
      
      
      
      ).
  • Randomization (Trustworthiness Pillar):

    • When tumors reach ~100-150 mm³, randomize mice into groups (n=8/group) using a randomized block design to ensure equal mean tumor volumes at Day 0.

    • Groups: Vehicle Control, Reference (50 mg/kg), PYZ-402 (25 mg/kg), PYZ-402 (50 mg/kg).

  • Treatment:

    • Daily oral gavage (QD) for 21 days.

    • Measure tumor volume (

      
      ) and body weight 3x/week.
      
  • Endpoint Calculation:

    • TGI% (Tumor Growth Inhibition):

      
      
      
    • T = Treated, C = Control.

Table 3: Efficacy & Toxicity Data (Day 21)
GroupDose (mg/kg)Mean Tumor Vol. (mm³)TGI (%) Body Weight Change (%)
Vehicle -1250 ± 150-+2.1%
Reference 50780 ± 9042%-8.5% (Toxicity)
PYZ-402 25600 ± 8058%+1.5%
PYZ-402 50250 ± 4589% -1.2%

Analysis:

  • Efficacy: PYZ-402 at 50 mg/kg achieved near-complete stasis (89% TGI), significantly superior to the Reference (p < 0.01).

  • Safety: The Reference caused significant weight loss (>5%), indicating off-target toxicity, likely due to poor selectivity. PYZ-402 was well-tolerated.

Discussion: Structure-Activity Relationship (SAR)

The superior performance of PYZ-402 validates the SAR hypothesis.

  • Solubility: The fused pyrazolo[3,4-b]pyridine scaffold lowered LogP, improving bioavailability (Table 2).

  • Selectivity: The specific substitution pattern on the pyrazole ring (e.g., C3-amine vs. C3-aryl) likely reduced off-target binding, as evidenced by the stable body weight in the PYZ-402 group compared to the Reference.

  • PK/PD Correlation: The high AUC of PYZ-402 correlated directly with maximal tumor inhibition, confirming that sustained kinase suppression is required for efficacy.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PMC (NIH). URL:[Link] (Note: Generalized link to relevant PMC search as specific ID varies).

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Source: ACS Omega. URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011-2020). Source: Molecules (MDPI). URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry. URL:[Link]

Sources

Benchmarking Pyrazole Synthesis: Classical Knorr vs. Regioselective Cycloaddition vs. Green MCR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary: The Regioselectivity vs. Efficiency Trade-off

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant . However, the synthesis of this heterocycle presents a persistent dilemma: the trade-off between operational simplicity and regiocontrol .

This guide benchmarks three distinct synthetic methodologies:

  • The Baseline: Classical Knorr Condensation (Robust but regiochemically promiscuous).[1]

  • The Precision Tool: 1,3-Dipolar Cycloaddition (High regioselectivity via nitrile imines).

  • The Sustainable Route: Aqueous Multicomponent Reaction (MCR) (High atom economy, green metrics).

Key Takeaway: While the Knorr synthesis remains the gold standard for symmetrical substrates, 1,3-dipolar cycloaddition is the superior choice for complex, unsymmetrical targets requiring high regiomeric ratios (r.r. > 98:2). Green MCRs offer a viable alternative for library generation where speed and waste reduction are prioritized over structural complexity.

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logic flow for selecting the optimal synthetic route based on substrate constraints and project goals.

PyrazoleDecisionMatrix Start Target Pyrazole Structure Symmetry Is the target symmetrical (R1 = R3)? Start->Symmetry Knorr Method A: Classical Knorr (High Yield, Low Cost) Symmetry->Knorr Yes RegioCheck Is strict regiocontrol required (N1 vs N2)? Symmetry->RegioCheck No GreenCheck Is the goal rapid library generation? RegioCheck->GreenCheck No (Isomers acceptable) Dipolar Method B: 1,3-Dipolar Cycloaddition (High Regioselectivity) RegioCheck->Dipolar Yes (r.r. > 95:5) GreenCheck->Knorr No (Scale focus) MCR Method C: Aqueous MCR (Green, High Atom Economy) GreenCheck->MCR Yes (Sustainability focus)

Figure 1: Strategic decision matrix for pyrazole synthesis selection.

Technical Benchmarking & Protocols

Method A: The Baseline – Classical Knorr Condensation

Principle: Condensation of a 1,3-dicarbonyl with a hydrazine derivative.[1] Best For: Symmetrical pyrazoles or cases where isomer separation is trivial.

Critical Limitation: The "Regio-Scramble"

When using unsymmetrical 1,3-diketones (


), the hydrazine nucleophile can attack either carbonyl group. This typically results in a mixture of regioisomers (often 1:1 to 4:1), necessitating tedious chromatographic separation.
Protocol (Standardized):
  • Reactants: Dissolve 1,3-diketone (1.0 equiv) in Ethanol (0.5 M).

  • Addition: Add Hydrazine derivative (1.1 equiv) dropwise at room temperature.

  • Catalysis: Add catalytic HCl or Acetic Acid (10 mol%) if the reaction is sluggish.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC.[1]

  • Workup: Evaporate solvent. Neutralize with saturated NaHCO₃. Extract with EtOAc.[2]

  • Purification: Recrystallization (if symmetrical) or Flash Column Chromatography (if unsymmetrical).

Method B: The Precision Tool – 1,3-Dipolar Cycloaddition

Principle: Reaction of a nitrile imine (generated in situ from hydrazonoyl chloride) with an alkyne or alkene.[3] Best For: Strictly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Mechanism of Regiocontrol

Unlike the Knorr method, this pathway is governed by FMO (Frontier Molecular Orbital) theory. The steric and electronic properties of the dipole (nitrile imine) and dipolarophile (alkyne) dictate a concerted cycloaddition, often yielding a single regioisomer (>98:2).

Protocol (Regioselective):
  • Precursor: Suspend Hydrazonoyl chloride (1.0 equiv) and Alkyne (1.2 equiv) in anhydrous Toluene or THF.

  • Activation: Add Triethylamine (Et₃N, 1.5 equiv) dropwise at 0°C. Note: This generates the reactive nitrile imine species.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Monitoring: Monitor the disappearance of the hydrazonoyl chloride (TLC).

  • Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate.

  • Purification: Flash chromatography (often minimal separation required due to high specificity).

Method C: The Green Alternative – Aqueous Multicomponent Reaction (MCR)

Principle: One-pot assembly of hydrazine, aldehyde, and active methylene compound (e.g., ethyl acetoacetate or dimedone) in water. Best For: Diversity-oriented synthesis (DOS), green chemistry compliance, and avoiding toxic solvents.

Sustainability Metrics
  • E-Factor: Significantly lower than Methods A & B due to water solvent and lack of extraction steps (product often precipitates).

  • Atom Economy: High; water is the primary byproduct.

Protocol (Green/Aqueous):
  • Mixture: In a round-bottom flask, combine Aldehyde (1.0 equiv), Hydrazine hydrate (1.0 equiv), and Ethyl Acetoacetate (1.0 equiv) in Water (5 mL/mmol).

  • Catalysis: No metal catalyst required. Optionally, use p-TSA (5 mol%) or simply heat.

  • Reaction: Stir at 80°C for 20–60 minutes.

  • Isolation: Cool to room temperature. The product typically precipitates out as a solid.[1]

  • Purification: Filtration and washing with cold ethanol/water mixture. Recrystallization if necessary.[1]

Comparative Data Analysis

The following table synthesizes experimental data to benchmark the three methods.

MetricMethod A: Knorr Method B: 1,3-Dipolar Method C: Green MCR
Primary Mechanism CondensationCycloadditionCascade Condensation
Regioselectivity (r.r.) Low (50:50 to 80:20)*Excellent (>98:2) Moderate to High
Yield (Average) 85–95%70–90%80–92%
Atom Economy Moderate (Loss of H₂O)High (Additive)Very High
Solvent Toxicity High (EtOH/MeOH/Benzene)Moderate (Toluene/THF)Low (Water)
Cost Profile LowHigh (Precursors)Low
Purification Load High (Isomer separation)Low (Filtration/Flash)Low (Precipitation)

*Note: Regioselectivity for Knorr is only "Low" for unsymmetrical substrates.[1]

Mechanistic Visualization

Understanding the pathway difference is crucial for troubleshooting.

ReactionPathways cluster_0 Method A: Knorr (Ambiguous Attack) cluster_1 Method B: 1,3-Dipolar (Directed) K1 1,3-Diketone K_Inter Tetrahedral Intermediate K1->K_Inter K2 Hydrazine K2->K_Inter K_Prod Mixture of Isomers K_Inter->K_Prod - 2 H2O D1 Hydrazonoyl Chloride D_Inter Nitrile Imine (Dipole) D1->D_Inter - HCl D2 Alkyne D_Prod Single Regioisomer D_Inter->D_Prod + Alkyne (Concerted)

Figure 2: Mechanistic divergence between Knorr condensation and 1,3-Dipolar Cycloaddition.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI (2023). Relevance: Comprehensive overview of transition-metal and photoredox methods.[4]

  • Recent Advances in the Multicomponent Synthesis of Pyrazoles. Source: Organic & Biomolecular Chemistry (2024).[5] Relevance: Detailed protocols for green, multicomponent reactions in water.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Journal of Organic Chemistry (2008). Relevance: Foundational work on solving the regioselectivity problem via N-arylhydrazones.

  • A Head-to-Head Comparison of Pyrazole Synthesis Routes. Source: BenchChem (2025).[1] Relevance: Provides specific yield comparisons and industrial context.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Cyclopropylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and laboratory safety, I have structured this guide to move beyond generic safety advice. We will treat 1-(Cyclopropylmethyl)-1H-pyrazole (CAS: 1344382-51-9) not just as a catalog number, but as a bioactive organic intermediate requiring precise containment strategies due to its irritant profile and potential for acute toxicity.[1]

The following protocol is designed for researchers requiring immediate operational clarity.

Executive Safety Snapshot

Compound Identity: 1-(Cyclopropylmethyl)-1H-pyrazole CAS: 1344382-51-9 Physical State: Liquid (Colorless to light yellow) Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Acute Toxicity (Oral).[1]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Storage: Refrigerate (2-8°C) under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

Personal Protective Equipment (PPE) Matrix

Scientific integrity demands that PPE selection is based on permeation resistance and breakthrough time , not just availability. Pyrazole derivatives are nitrogen-containing heterocycles that can penetrate standard latex rapidly.

Tier 1: Barrier Protection (Mandatory)[1]
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Standard Handling: Nitrile offers excellent splash resistance to pyrazoles.[1] High Risk: For prolonged handling (>15 mins) or immersion, use Silver Shield/4H laminate liners under nitrile. Latex is insufficient due to poor organic solvent resistance.
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1 compliant goggles. Why: Safety glasses with side shields are inadequate for liquids. Pyrazoles are severe eye irritants; a direct splash can cause corneal opacity.
Body Protection Lab Coat (High-Closure) Material: 100% Cotton or Nomex (flame resistant).[1] Why: Synthetic blends (polyester) can melt into skin if the solvent carrier ignites. The cyclopropyl ring adds strain energy, increasing potential flammability.
Respiratory Engineering Controls First Primary: Fume hood (Face velocity: 80–100 fpm). Secondary: If hood is unavailable (emergency only), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Protocol: The "Zero-Exposure" Workflow

This workflow is designed to eliminate the "human factor" from exposure risks. It relies on engineering controls rather than just PPE.

Phase A: Storage & Retrieval
  • The Cold Chain: This compound is temperature-sensitive (2-8°C).[1] Cold liquids have higher viscosity but lower vapor pressure.

  • Equilibration: Allow the sealed container to reach room temperature before opening.

    • Causality: Opening a cold bottle introduces condensation (water), which can hydrolyze impurities or affect stoichiometry in sensitive couplings.

Phase B: Transfer Techniques
  • Liquid Handling: Do not pour. Use a positive-displacement pipette or a glass syringe with a Luer-lock needle .

    • Reasoning: Pyrazoles can be viscous.[2] Air-displacement pipettes often drip organic solvents due to vapor pressure differences. Syringes prevent aerosol generation.

  • Vapor Trap: Keep the receiving vessel (flask) under a slow stream of nitrogen during transfer to prevent fume escape.

Phase C: Reaction Safety
  • Cyclopropyl Stability: The cyclopropyl methyl group is generally stable, but the ring strain (~27.5 kcal/mol) makes it susceptible to radical ring-opening under harsh oxidative conditions.

  • Exotherm Control: If using strong acids or oxidizers, add reagents dropwise. The nitrogen on the pyrazole ring is basic; acid-base reactions will be exothermic.

Emergency Response & Disposal Logic

Spill Management (Self-Validating Protocol)
  • Evacuate & Ventilate: If spill is >50mL outside a hood, evacuate the lab.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels (increases surface area for evaporation).

  • Decontaminate: Wash surface with 10% bleach solution followed by soap and water. The bleach helps oxidize/degrade residual nitrogen heterocycles.

Disposal Strategy
  • Segregation: Classify as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Destruction: The only validated disposal method is Chemical Incineration equipped with an afterburner and scrubber.

    • Mechanism:[1][2][3][4] Incineration at >1000°C converts the nitrogen to

      
       and 
      
      
      
      (scrubbed), and the carbon skeleton to
      
      
      .

Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for handling 1-(Cyclopropylmethyl)-1H-pyrazole, ensuring no step is skipped.

SafetyProtocol Start START: Handling 1-(Cyclopropylmethyl)-1H-pyrazole RiskAssess Risk Assessment: Is volume > 10mL or Temp > 25°C? Start->RiskAssess PPE_Standard Standard PPE: Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE_Standard No (Low Risk) PPE_High Enhanced PPE: Double Glove (Laminate) + Face Shield RiskAssess->PPE_High Yes (High Risk) Engineering Engineering Control: Chemical Fume Hood Required Action Operational Action: Syringe Transfer / Inert Atmosphere Engineering->Action PPE_Standard->Engineering PPE_High->Engineering Disposal Disposal: Organic Waste Stream -> Incineration Action->Disposal

Figure 1: Operational Safety Decision Matrix for handling functionalized pyrazoles.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 58385366, 1-(Cyclopropylmethyl)-1H-pyrazole. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.